Product packaging for BMS-795311(Cat. No.:)

BMS-795311

Cat. No.: B606252
M. Wt: 671.5 g/mol
InChI Key: UBJMOTPQBCKENW-WJOKGBTCSA-N
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Description

BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H23F10NO3 B606252 BMS-795311

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOTPQBCKENW-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vitro Potency and IC50 of BMS-795311: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of BMS-795311, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). The information is compiled to assist researchers and professionals in drug development in understanding the activity of this compound.

Quantitative In Vitro Potency Data

The in vitro potency of this compound has been determined using biochemical and plasma-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTargetIC50 Value
Scintillation Proximity Assay (SPA)CETP4 nM
Human Whole Plasma Assay (hWPA)CETP0.22 µM

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a mechanism of significant interest in the context of cardiovascular disease.

CETP_Pathway HDL High-Density Lipoprotein (HDL) CETP Cholesteryl Ester Transfer Protein (CETP) HDL->CETP Cholesteryl Esters VLDL_LDL Very-Low-Density Lipoprotein (VLDL) & Low-Density Lipoprotein (LDL) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters BMS795311 This compound BMS795311->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound.

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to determine the potency of this compound. It is important to note that the specific, detailed protocols from the primary publication could not be obtained. The following are representative protocols based on established methods for these assay types.

Scintillation Proximity Assay (SPA) for CETP Inhibition

This assay quantifies the transfer of radiolabeled cholesteryl esters from a donor particle to an acceptor particle, a process facilitated by CETP. The inhibition of this transfer by a compound is measured by a decrease in the scintillation signal.

Materials:

  • Recombinant human CETP

  • Donor particles (e.g., reconstituted HDL containing a radiolabeled cholesteryl ester, such as [³H]cholesteryl oleate)

  • Acceptor particles (e.g., reconstituted LDL or VLDL)

  • SPA beads (e.g., streptavidin-coated, if using biotinylated acceptor particles)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)

  • This compound and other test compounds

  • 96-well or 384-well microplates

  • Scintillation counter

General Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the assay buffer, recombinant human CETP, and the test compound dilutions.

  • Initiate the reaction by adding the donor and acceptor particles.

  • If using a capture-based SPA, add the SPA beads that will bind to the acceptor particles.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) to allow for the transfer of the radiolabeled cholesteryl ester.

  • Following incubation, measure the scintillation counts using a microplate scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Dilutions Dispense Dispense Reagents and Compound into Microplate Compound_Prep->Dispense Reagent_Prep Prepare Assay Reagents (CETP, Donor/Acceptor Particles) Reagent_Prep->Dispense Incubate Incubate at 37°C Dispense->Incubate Read Read Scintillation Counts Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: General workflow for a Scintillation Proximity Assay.
Human Whole Plasma Assay (hWPA) for CETP Inhibition

This assay measures the activity of endogenous CETP in human plasma. It provides a more physiologically relevant assessment of a compound's inhibitory potential in a complex biological matrix.

Materials:

  • Fresh or frozen human plasma pool

  • Radiolabeled donor lipoproteins (e.g., [³H]cholesteryl oleate-labeled HDL)

  • Precipitating agent (e.g., heparin/manganese chloride or phosphotungstic acid/magnesium chloride) to separate HDL from apoB-containing lipoproteins (VLDL and LDL)

  • This compound and other test compounds

  • Microcentrifuge tubes or 96-well plates

  • Scintillation fluid and vials

  • Liquid scintillation counter

General Procedure:

  • Prepare serial dilutions of this compound.

  • Thaw the human plasma pool and pre-incubate with the test compound dilutions for a specific period (e.g., 15-30 minutes) at 37°C.

  • Add the radiolabeled donor lipoproteins to the plasma-compound mixture to initiate the CETP-mediated transfer.

  • Incubate the mixture at 37°C for a defined time (e.g., 4 hours).

  • Stop the reaction by placing the samples on ice.

  • Add the precipitating agent to pellet the apoB-containing lipoproteins (which have now accepted the radiolabel).

  • Centrifuge the samples to separate the supernatant (containing HDL) from the pellet (containing VLDL and LDL).

  • Measure the radioactivity in an aliquot of the supernatant (or the resuspended pellet) by liquid scintillation counting.

  • The percentage of inhibition is calculated by comparing the transfer of radioactivity in the presence of the compound to the control (plasma with vehicle).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

hWPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Analysis Compound_Prep Prepare this compound Dilutions Preincubation Pre-incubate Plasma with Compound Compound_Prep->Preincubation Plasma_Prep Thaw Human Plasma Plasma_Prep->Preincubation Reaction_Start Add Radiolabeled Donor Lipoproteins Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Precipitation Precipitate apoB-containing Lipoproteins Incubation->Precipitation Centrifugation Centrifuge to Separate Pellet and Supernatant Precipitation->Centrifugation Measurement Measure Radioactivity Centrifugation->Measurement Calculation Calculate % Inhibition and Determine IC50 Measurement->Calculation

Caption: General workflow for a human Whole Plasma Assay.

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of BMS-795311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies typically employed in such studies, and visualizes the underlying biological pathways and experimental workflows. While specific quantitative oral bioavailability and human pharmacokinetic data for this compound are not publicly available, this document synthesizes the existing preclinical information and provides a framework for understanding its pharmacokinetic profile.

Introduction to this compound and CETP Inhibition

This compound is a triphenylethanamine derivative designed to inhibit CETP. The primary mechanism of action of CETP inhibitors is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)). This inhibition leads to an increase in HDL cholesterol ("good cholesterol") levels and a decrease in LDL cholesterol ("bad cholesterol") levels, a profile that is theoretically anti-atherosclerotic.

Mechanism of Action: CETP Inhibition

The inhibition of CETP by molecules like this compound directly impacts the reverse cholesterol transport (RCT) pathway. In this pathway, excess cholesterol from peripheral tissues is transported back to the liver for excretion. By preventing the transfer of cholesteryl esters from HDL, CETP inhibitors promote the maturation of HDL particles and are thought to enhance the overall efficiency of RCT.

Preclinical Pharmacokinetics of this compound

Detailed quantitative data on the oral bioavailability of this compound is not available in the public domain. However, preclinical studies in various animal models have been conducted to characterize its pharmacokinetic profile following both intravenous and oral administration. The following table summarizes the available qualitative and semi-quantitative data.

Table 1: Summary of Preclinical Pharmacokinetic Profile of this compound

ParameterSpeciesRoute of AdministrationObservation
CETP Inhibition hCETP/apoB-100 Transgenic MiceOralDose-dependent inhibition of plasma CE transfer activity.
HDL-C Levels hCETP/apoB-100 Transgenic MiceOralDose-dependent increase in HDL-cholesterol content.
Pharmacokinetics Mice, Rats, Monkeys, DogsIntravenousCharacterized by low to moderate plasma clearance and moderate volumes of distribution.

Note: Specific quantitative values for oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), plasma clearance (CL), and volume of distribution (Vd) for this compound are not publicly available.

Experimental Protocols

The following sections describe the general methodologies used in preclinical studies to assess the pharmacokinetics and efficacy of CETP inhibitors like this compound.

In Vivo CETP Inhibition Assay

This assay is crucial for determining the potency and duration of action of a CETP inhibitor in a living organism.

  • Animal Model: Human CETP and apolipoprotein B-100 (hCETP/apoB-100) dual transgenic mice are commonly used. These mice express human CETP, making them a relevant model for studying the effects of CETP inhibitors.

  • Procedure:

    • Animals are administered this compound orally at various dose levels.

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is isolated from the blood samples.

    • An exogenous radiolabeled cholesteryl ester donor lipoprotein and an acceptor lipoprotein are added to the plasma.

    • The mixture is incubated to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester.

    • The donor and acceptor lipoproteins are then separated (e.g., by precipitation).

    • The amount of radioactivity in the acceptor lipoprotein fraction is measured to determine the CETP activity.

    • The percentage inhibition of CETP activity is calculated by comparing the activity in treated animals to that in vehicle-treated control animals.

Preclinical Pharmacokinetic Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Animal Models: Typically conducted in multiple species, such as mice, rats, and dogs, to assess inter-species variability.

  • Intravenous (IV) Administration:

    • This compound is administered as a single bolus injection or infusion into a vein.

    • Serial blood samples are collected over time.

    • Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are calculated.

  • Oral (PO) Administration:

    • This compound is administered via oral gavage.

    • Serial blood samples are collected over time.

    • Plasma concentrations of this compound are determined.

    • Pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC) are determined.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration, adjusted for the dose: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizations

Signaling Pathway of CETP Inhibition

The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition.

CETP_Inhibition_Pathway cluster_Reverse_Cholesterol_Transport Reverse Cholesterol Transport (RCT) cluster_Atherogenic_Lipoproteins Atherogenic Lipoproteins Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) HDL HDL (High-Density Lipoprotein) Peripheral_Tissues->HDL Cholesterol Efflux Liver Liver HDL->Liver Direct Uptake CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides Atherosclerosis Atherosclerosis VLDL_LDL->Atherosclerosis CETP->VLDL_LDL Transfer This compound This compound This compound->CETP Inhibits

Caption: CETP Inhibition Pathway.

Experimental Workflow for Preclinical Pharmacokinetic Study

This diagram outlines the typical steps involved in a preclinical study to determine the oral bioavailability of a compound.

PK_Workflow cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm IV_Dosing IV Administration of this compound IV_Sampling Serial Blood Sampling IV_Dosing->IV_Sampling IV_Analysis Plasma Concentration Analysis (LC-MS/MS) IV_Sampling->IV_Analysis Data_Analysis Pharmacokinetic Data Analysis IV_Analysis->Data_Analysis PO_Dosing Oral Administration of this compound PO_Sampling Serial Blood Sampling PO_Dosing->PO_Sampling PO_Analysis Plasma Concentration Analysis (LC-MS/MS) PO_Sampling->PO_Analysis PO_Analysis->Data_Analysis Bioavailability Calculation of Oral Bioavailability (F%) Data_Analysis->Bioavailability

Caption: Preclinical Oral Bioavailability Workflow.

Conclusion

This compound is a potent, orally active inhibitor of CETP with a preclinical pharmacokinetic profile characterized by low to moderate clearance. While specific quantitative data on its oral bioavailability and human pharmacokinetics remain limited in the public domain, the established experimental protocols for assessing CETP inhibitors provide a clear path for its continued development and characterization. The visualization of the CETP inhibition pathway and the experimental workflows offers a foundational understanding for researchers and drug development professionals in the field of cardiovascular therapeutics. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising compound.

Preclinical Profile of BMS-795311: A Potent CETP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent, orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This document provides a comprehensive overview of the preclinical research findings for this compound, summarizing its in vitro potency, in vivo efficacy, and pharmacokinetic profile across multiple species. The data presented herein supports its mechanism of action and establishes a foundation for its potential therapeutic application in modulating lipid profiles.

Introduction

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-cholesterol (HDL-C) levels, which is often referred to as "good cholesterol," and potentially reducing the risk of cardiovascular disease. This compound has been identified as a potent inhibitor of CETP, and its preclinical characteristics are detailed in this report.

In Vitro Potency

This compound demonstrates high potency in inhibiting CETP activity in various assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay TypeSpeciesIC50 ValueCitation
Scintillation Proximity Assay (SPA)Enzyme-based4 nM[1][2]
Human Whole Plasma Assay (hWPA)Human0.22 µM[1]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in preclinical models, demonstrating its ability to inhibit CETP activity and consequently raise HDL-C levels.

SpeciesDosing (Oral)EffectCitation
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice1-3 mg/kgInhibition of plasma CE transfer activity[1]
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice3-10 mg/kg (for 3 days)Increased HDL-C content[1]
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice10 mg/kg45% increase in plasma HDL-C[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species following both intravenous and oral administration.

Intravenous Administration
SpeciesDose (IV)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Elimination Half-life (h)Citation
Mice5 mg/kg2.00.86[1]
Rats1 mg/kg0.90.47[1]
Monkeys4 mg/kg0.90.9>18[1]
Dogs1 mg/kg1.40.610[1]
Oral Administration
SpeciesDose (Oral)Cmax (ng/mL)Oral Bioavailability (%)Citation
Mice10 mg/kg5.337[1]
Rats10 mg/kg1737[1]
Monkeys5 mg/kg1.720[1]
Dogs5 mg/kg0.435[1]

Safety Pharmacology

In rat telemetry studies, this compound, administered intravenously at a dose of 8 mg/kg, showed no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity.[1] Furthermore, at a concentration of 10 µM in H295R cells, this compound did not increase the mRNA levels of aldosterone synthase (CYP11B2) after 24 hours of incubation.[1]

Experimental Protocols

In Vitro CETP Inhibition Assays

Scintillation Proximity Assay (SPA): This enzyme-based assay measures the transfer of radiolabeled cholesteryl ester from a donor particle to an acceptor particle. The assay components typically include recombinant human CETP, a donor particle containing a radiolabeled lipid (e.g., [3H]cholesteryl oleate), and an acceptor particle. In the presence of an inhibitor like this compound, the transfer of the radiolabeled lipid is blocked, resulting in a decrease in the scintillation signal. The IC50 value is determined by measuring the concentration of the compound required to inhibit CETP activity by 50%.

Human Whole Plasma Assay (hWPA): This assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix. Endogenous lipoproteins in human plasma are used as substrates. A radiolabeled lipid is introduced into the plasma, and the transfer of this lipid between lipoproteins is mediated by endogenous CETP. The inhibitory effect of this compound is quantified by measuring the reduction in the transfer of the radiolabel in its presence.

In Vivo Efficacy Studies in Transgenic Mice

Animal Model: Studies were conducted in human CETP (hCETP)/apoB-100 dual transgenic mice. These mice are genetically engineered to express human CETP and apolipoprotein B-100, making them a suitable model to study the effects of CETP inhibitors.

Dosing and Sample Collection: this compound was administered orally at specified doses. Blood samples were collected at various time points post-dosing to measure plasma CETP activity and HDL-C levels.

Analysis: Plasma CETP activity was measured using an ex vivo assay. Plasma HDL-C concentrations were determined using standard clinical chemistry methods.

Visualizations

Signaling Pathway

CETP_Inhibition_Pathway cluster_transfer Lipid Transfer cluster_result Result of Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE CETP->HDL TG VLDL_LDL VLDL / LDL (Very Low / Low-Density Lipoprotein) CETP->VLDL_LDL CE Increased_HDL Increased HDL-C VLDL_LDL->CETP TG BMS795311 This compound BMS795311->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies SPA Scintillation Proximity Assay (SPA) IC50 Determine IC50 Values SPA->IC50 hWPA Human Whole Plasma Assay (hWPA) hWPA->IC50 AnimalModel hCETP Transgenic Mice IC50->AnimalModel Proceed if potent Dosing Oral Administration of this compound AnimalModel->Dosing BloodSampling Blood Sample Collection Dosing->BloodSampling Analysis Measure Plasma CETP Activity and HDL-C Levels BloodSampling->Analysis PK_Species Mice, Rats, Monkeys, Dogs IV_Admin Intravenous Dosing PK_Species->IV_Admin Oral_Admin Oral Dosing PK_Species->Oral_Admin PK_Analysis Determine PK Parameters (Clearance, Bioavailability, etc.) IV_Admin->PK_Analysis Oral_Admin->PK_Analysis

Caption: Preclinical evaluation workflow for this compound.

References

An In-depth Technical Guide to BMS-795311 Target Engagement in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-795311 is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. By blocking CETP, this compound effectively modulates lipoprotein profiles, most notably by increasing high-density lipoprotein cholesterol (HDL-C). This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for assessing its target engagement, and a summary of its effects on lipid metabolism. The included signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, offer a clear visual representation of the complex biological processes involved.

Introduction to this compound and its Target: CETP

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1] This process is a central component of the reverse cholesterol transport (RCT) pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion.[2]

This compound is a small molecule inhibitor that specifically targets and inhibits the activity of CETP.[3] By blocking this transfer, this compound leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing the levels of HDL-C in circulation.[3] This modulation of lipid profiles has been a key area of investigation for its potential therapeutic benefits in cardiovascular diseases.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of CETP. This intervention in the Reverse Cholesterol Transport (RCT) pathway has significant downstream effects on the composition and concentration of various lipoproteins.

CETP_Inhibition_Pathway cluster_RCT Reverse Cholesterol Transport (RCT) Pathway Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Tissues->Free_Cholesterol Efflux Nascent_HDL Nascent HDL (ApoA1) Free_Cholesterol->Nascent_HDL ABCA1/ABCG1 Mature_HDL Mature HDL (HDL-CE) Nascent_HDL->Mature_HDL Esterification VLDL_LDL VLDL / LDL Mature_HDL->VLDL_LDL Cholesteryl Ester Transfer Liver Liver Mature_HDL->Liver SR-B1 Uptake LCAT LCAT VLDL_LDL->Mature_HDL Triglyceride Transfer VLDL_LDL->Liver LDL-R Uptake Bile_Excretion Bile Excretion Liver->Bile_Excretion CETP CETP BMS795311 This compound BMS795311->CETP Inhibition

Caption: Mechanism of Action of this compound in the Reverse Cholesterol Transport Pathway.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50Reference
Scintillation Proximity Assay (SPA)CETP4 nM[3]
Human Whole Plasma Assay (hWPA)CETP0.22 µM[3]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDosageDurationEffect on HDL-CReference
Moderately fat-fed hamsters10 mg/kg (oral)3 days45% increase[3]
Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice3-10 mg/kg (oral)3 daysSignificant increase[3]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral BioavailabilityTerminal Half-life (t½)Reference
Mice37%6 hours[3]
Rats37%7 hours[3]
Monkeys20%>18 hours[3]
Dogs5%10 hours[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate this compound.

CETP Activity Scintillation Proximity Assay (SPA)

This in vitro assay quantifies the inhibitory potency of compounds against CETP.

SPA_Workflow start Start step1 Prepare Assay Plate: - Add biotinylated HDL (donor) - Add [3H]-cholesteryl ester labeled LDL (acceptor) - Add streptavidin-coated SPA beads start->step1 step2 Add Recombinant Human CETP step1->step2 step3 Add this compound (or test compound) at various concentrations step2->step3 step4 Incubate at 37°C step3->step4 step5 Measure Scintillation Count using a microplate reader step4->step5 step6 Data Analysis: - Determine IC50 values step5->step6 end End step6->end

Caption: Experimental Workflow for CETP Scintillation Proximity Assay (SPA).

Protocol:

  • Reagents and Materials:

    • Recombinant human CETP

    • Biotinylated human HDL (donor particles)

    • [³H]-cholesteryl ester labeled human LDL (acceptor particles)

    • Streptavidin-coated SPA beads

    • This compound or other test compounds

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Microplate suitable for scintillation counting

  • Procedure:

    • To each well of the microplate, add the assay buffer.

    • Add the biotinylated HDL donor particles and the [³H]-cholesteryl ester labeled LDL acceptor particles.

    • Add the streptavidin-coated SPA beads. The biotinylated HDL will bind to the streptavidin on the beads.

    • Add a fixed concentration of recombinant human CETP to initiate the transfer of [³H]-cholesteryl esters from LDL to the HDL on the beads.

    • Add this compound or other test compounds at a range of concentrations. Include appropriate controls (no inhibitor and no CETP).

    • Incubate the plate at 37°C for a specified period (e.g., 2-4 hours).

    • Measure the scintillation counts in a microplate scintillation counter. As [³H]-cholesteryl esters are transferred to the HDL on the SPA beads, the proximity of the radioisotope to the scintillant in the beads results in light emission.

    • Data Analysis: Plot the scintillation counts against the concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.

Human Whole Plasma CETP Activity Assay (hWPA)

This ex vivo assay measures CETP activity in a more physiologically relevant matrix.

hWPA_Workflow start Start step1 Collect Human Plasma start->step1 step2 Prepare Assay Mixture: - Add exogenous radiolabeled HDL ([3H]-CE-HDL) to the plasma step1->step2 step3 Add this compound (or test compound) at various concentrations step2->step3 step4 Incubate at 37°C step3->step4 step5 Precipitate ApoB-containing lipoproteins (VLDL/LDL) using a precipitating agent (e.g., heparin-manganese chloride) step4->step5 step6 Centrifuge to pellet the precipitate step5->step6 step7 Measure Radioactivity in the Supernatant (HDL fraction) step6->step7 step8 Data Analysis: - Calculate percent inhibition of CETP activity step7->step8 end End step8->end

Caption: Experimental Workflow for Human Whole Plasma CETP Activity Assay.

Protocol:

  • Reagents and Materials:

    • Fresh or frozen human plasma

    • Radiolabeled HDL ([³H]-cholesteryl ester-HDL)

    • This compound or other test compounds

    • Precipitating reagent (e.g., heparin and manganese chloride)

    • Scintillation cocktail and vials

  • Procedure:

    • Thaw human plasma if frozen.

    • In a microcentrifuge tube, add a specific volume of plasma.

    • Add the radiolabeled HDL to the plasma.

    • Add this compound or the test compound at various concentrations. Include a vehicle control.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for CETP-mediated transfer of the radiolabel from HDL to endogenous VLDL and LDL.

    • After incubation, add the precipitating reagent to selectively precipitate the apoB-containing lipoproteins (VLDL and LDL).

    • Incubate on ice to allow for complete precipitation.

    • Centrifuge the tubes to pellet the precipitated lipoproteins.

    • Carefully collect the supernatant, which contains the HDL fraction.

    • Add the supernatant to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in a scintillation counter. The amount of radioactivity remaining in the supernatant is inversely proportional to the CETP activity.

    • Data Analysis: Calculate the percentage of inhibition of CETP activity for each concentration of the test compound compared to the vehicle control.

In Vivo Efficacy Study in Hamsters

This protocol describes a typical in vivo study to assess the effect of this compound on plasma lipid profiles in a relevant animal model.

Protocol:

  • Animal Model: Male Golden Syrian hamsters, known to have active plasma CETP.

  • Acclimatization and Diet:

    • Acclimatize the animals for at least one week before the study.

    • Feed the hamsters a moderately high-fat diet to induce a relevant lipid profile.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 3 mg/kg, oral gavage)

    • Group 3: this compound (e.g., 10 mg/kg, oral gavage)

  • Dosing:

    • Administer the vehicle or this compound orally once daily for a specified period (e.g., 3 to 7 days).

  • Blood Collection:

    • At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Ensure the animals are fasted overnight before blood collection.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Lipid Analysis:

    • Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits.

    • CETP activity in the plasma can also be measured using the hWPA protocol described above.

  • Data Analysis:

    • Compare the lipid parameters and CETP activity between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound demonstrates potent and specific engagement of its target, CETP, leading to significant modulation of lipid metabolism, particularly an increase in HDL-C. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pharmacological effects of this compound and other CETP inhibitors. The provided diagrams and data tables serve as a valuable resource for understanding the intricate mechanisms and quantifiable effects of this class of compounds. Further research into the long-term consequences of CETP inhibition on cardiovascular health is warranted.

References

The Role of BMS-795311 in Reverse Cholesterol Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in the complex process of reverse cholesterol transport (RCT). By blocking CETP, this compound aims to remodel lipoprotein profiles, specifically to increase high-density lipoprotein cholesterol (HDL-C), which is often referred to as "good cholesterol". This technical guide provides a comprehensive overview of the established role of this compound as a CETP inhibitor and its implications for RCT. Due to the limited availability of public domain data on the direct effects of this compound on cellular cholesterol efflux pathways, this guide will also discuss the well-documented effects of other CETP inhibitors as a proxy to understand the potential downstream consequences of this compound's mechanism of action. This document includes a summary of quantitative data, detailed experimental protocols relevant to the study of CETP inhibitors, and visualizations of the associated biological pathways and experimental workflows.

Introduction to Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is a critical physiological process that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it back to the liver for excretion. This pathway is considered a primary defense mechanism against the development of atherosclerosis, the underlying cause of most cardiovascular diseases. The key steps in RCT involve:

  • Cholesterol Efflux: The initial and rate-limiting step where excess cholesterol is removed from peripheral cells. This process is primarily mediated by the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent HDL particles. ABCG1 mediates cholesterol efflux to more mature HDL particles.

  • HDL Maturation: Once in the HDL particle, free cholesterol is esterified into cholesteryl esters (CE) by the enzyme lecithin-cholesterol acyltransferase (LCAT). This traps the cholesterol within the core of the HDL particle, creating a concentration gradient that promotes further cholesterol efflux.

  • Cholesteryl Ester Transfer: Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.

  • Hepatic Uptake: HDL particles deliver cholesterol to the liver for excretion through two main pathways: directly via the scavenger receptor class B type I (SR-BI) and indirectly after transfer to LDL, which is then taken up by the LDL receptor.

This compound: A Potent CETP Inhibitor

This compound has been identified as a potent and orally bioavailable inhibitor of CETP.[1][2][3] Its primary mechanism of action is the direct inhibition of CETP, thereby blocking the transfer of cholesteryl esters from HDL to ApoB-containing lipoproteins.[1][4]

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

ParameterValueAssayReference
IC50 (CETP) 4 nMEnzyme-based scintillation proximity assay[1][2]
IC50 (CETP) 3.8 nMNot Specified[3]
IC50 (Human Whole Plasma) 0.22 µMHuman whole plasma assay (hWPA)[1][3]
In Vivo Effect Increased HDL-C contentHuman CETP/apoB-100 dual transgenic mice[1]

The Role of CETP Inhibition in Reverse Cholesterol Transport

The inhibition of CETP by compounds like this compound is hypothesized to enhance RCT through several mechanisms, primarily by altering the composition and function of lipoproteins.

Signaling Pathway of CETP-Mediated Lipid Transfer

The following diagram illustrates the central role of CETP in the exchange of lipids between HDL and ApoB-containing lipoproteins.

CETP_Pathway HDL HDL CETP CETP HDL->CETP Cholesteryl Esters ApoB_lipoproteins VLDL / LDL (ApoB-containing) ApoB_lipoproteins->CETP Triglycerides CETP->HDL Triglycerides CETP->ApoB_lipoproteins Cholesteryl Esters BMS795311 This compound BMS795311->CETP Inhibition

CETP-mediated lipid exchange between HDL and ApoB-containing lipoproteins and its inhibition by this compound.
Expected Downstream Effects of CETP Inhibition on RCT

While specific data for this compound's direct impact on macrophage cholesterol efflux and ABCA1/ABCG1 expression are not publicly available, studies on other CETP inhibitors provide insights into the expected downstream effects. Inhibition of CETP leads to the formation of larger, cholesteryl ester-enriched HDL particles.[4] The impact of these modified HDL particles on the initial step of RCT, cholesterol efflux from macrophages, is a subject of ongoing research. Some studies with other CETP inhibitors have shown a modest increase in the capacity of HDL to promote cholesterol efflux, particularly through the ABCG1 pathway.[5][6]

The following diagram illustrates the logical relationship of how CETP inhibition is expected to influence the reverse cholesterol transport pathway.

CETP_Inhibition_RCT_Logic cluster_CETP_Action CETP Inhibition cluster_Lipoprotein_Changes Lipoprotein Profile Modulation cluster_RCT_Effects Effects on Reverse Cholesterol Transport BMS795311 This compound CETP CETP Activity BMS795311->CETP Inhibits HDL_CE Increased HDL Cholesteryl Esters CETP->HDL_CE Leads to LDL_C Decreased LDL Cholesterol CETP->LDL_C Leads to HDL_Size Increased HDL Particle Size HDL_CE->HDL_Size Hepatic_Uptake Altered Hepatic Cholesterol Uptake HDL_CE->Hepatic_Uptake Macrophage_Efflux ? Modulation of Macrophage Cholesterol Efflux (via ABCG1) HDL_Size->Macrophage_Efflux Fecal_Excretion ? Impact on Fecal Sterol Excretion Hepatic_Uptake->Fecal_Excretion

Hypothesized cascade of effects following CETP inhibition by this compound on the RCT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of CETP inhibitors like this compound.

In Vitro CETP Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against CETP.

Principle: This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, catalyzed by CETP. Inhibition of CETP results in a decreased fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).

    • Reconstitute recombinant human CETP in the reaction buffer.

    • Prepare donor particles (e.g., vesicles containing a self-quenched fluorescent neutral lipid) and acceptor particles (e.g., artificial lipoproteins).

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, acceptor particles, and the test compound at various concentrations.

    • Add recombinant CETP to each well (except for the negative control).

    • Initiate the reaction by adding the donor particles.

    • Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).

    • Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the workflow for an in vitro CETP activity assay.

CETP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Reaction Buffer - CETP - Donor/Acceptor Particles - Test Compound Dilutions start->reagent_prep plate_setup Set up 96-well Plate: - Add Buffer, Acceptor Particles,  and Test Compound reagent_prep->plate_setup add_cetp Add Recombinant CETP plate_setup->add_cetp initiate_reaction Initiate Reaction: Add Donor Particles add_cetp->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Workflow for a typical in vitro CETP activity assay.
Macrophage Cholesterol Efflux Assay

Objective: To measure the capacity of HDL (modified by a CETP inhibitor) to accept cholesterol from macrophages.

Principle: Macrophages are loaded with radiolabeled or fluorescently labeled cholesterol. The amount of labeled cholesterol transferred from the cells to the extracellular medium containing HDL as an acceptor is quantified.

Methodology:

  • Cell Culture and Cholesterol Loading:

    • Culture macrophages (e.g., J774 or THP-1 derived macrophages) in appropriate medium.

    • Load the cells with labeled cholesterol (e.g., [3H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol) for 24-48 hours.

    • Equilibrate the cells in serum-free medium to allow the label to distribute throughout the cellular cholesterol pools.

  • Cholesterol Efflux:

    • Prepare HDL from plasma of subjects treated with the CETP inhibitor or a placebo.

    • Incubate the cholesterol-loaded macrophages with the prepared HDL for a defined period (e.g., 4-24 hours).

  • Quantification:

    • Collect the medium and lyse the cells.

    • Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.

    • Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) * 100.

The following diagram illustrates the workflow for a macrophage cholesterol efflux assay.

Cholesterol_Efflux_Workflow start Start culture_macrophages Culture Macrophages start->culture_macrophages load_cholesterol Load Cells with Labeled Cholesterol culture_macrophages->load_cholesterol equilibrate Equilibrate Cells load_cholesterol->equilibrate prepare_hdl Prepare HDL Acceptors (from treated/control subjects) equilibrate->prepare_hdl incubate_hdl Incubate Cells with HDL equilibrate->incubate_hdl prepare_hdl->incubate_hdl collect_samples Collect Medium and Lyse Cells incubate_hdl->collect_samples quantify_cholesterol Quantify Labeled Cholesterol in Medium and Lysate collect_samples->quantify_cholesterol calculate_efflux Calculate % Cholesterol Efflux quantify_cholesterol->calculate_efflux end End calculate_efflux->end

Workflow for a macrophage cholesterol efflux assay.
In Vivo Reverse Cholesterol Transport Assay in Mice

Objective: To measure the movement of cholesterol from macrophages to plasma, liver, and ultimately feces in a living organism.

Principle: Macrophages are loaded with [3H]-cholesterol ex vivo and then injected into mice. The appearance of the radiolabel in the plasma, its accumulation in the liver, and its excretion in the feces are monitored over time.

Methodology:

  • Macrophage Preparation:

    • Culture and load macrophages with [3H]-cholesterol as described in the cholesterol efflux assay.

  • Animal Experiment:

    • Inject the [3H]-cholesterol-labeled macrophages intraperitoneally into mice.

    • House the mice in metabolic cages to allow for the collection of feces.

    • Collect blood samples at various time points.

    • At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the liver.

  • Sample Analysis:

    • Measure the [3H]-cholesterol content in plasma, liver homogenates, and collected feces using scintillation counting.

  • Data Analysis:

    • Calculate the percentage of the injected radiolabel that appears in each compartment over time.

Conclusion

This compound is a potent CETP inhibitor that holds the potential to modulate the reverse cholesterol transport pathway by increasing HDL-C levels. While direct evidence of its effects on macrophage cholesterol efflux and the expression of key transporters like ABCA1 and ABCG1 is limited in the public domain, the well-established mechanism of CETP inhibition suggests a potential for favorable alterations in lipoprotein metabolism. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other CETP inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the complete impact of this compound on the intricate network of reverse cholesterol transport and its ultimate potential in the management of cardiovascular disease.

References

Methodological & Application

Application Notes: BMS-795311 Scintillation Proximity Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) designed to screen for and characterize inhibitors of Cholesteryl Ester Transfer Protein (CETP), such as BMS-795311. The protocol is based on an immunospecific assay format that measures the transfer of radiolabeled cholesteryl esters from a donor High-Density Lipoprotein (HDL) to an acceptor apolipoprotein B (apoB)-containing lipoprotein. This homogeneous assay format is highly amenable to high-throughput screening (HTS) and provides a robust platform for the identification and evaluation of novel CETP inhibitors.

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. This compound is a potent inhibitor of CETP, and its activity can be quantified using a Scintillation Proximity Assay (SPA).

The SPA technology allows for the direct measurement of a radiolabeled molecule's proximity to a scintillant-impregnated bead.[2] In the context of a CETP assay, this technology is adapted to measure the enzymatic transfer of a radiolabeled lipid. When the radiolabeled cholesteryl ester is transferred from the donor HDL to the acceptor LDL/VLDL, the acceptor lipoprotein is captured on an SPA bead, bringing the radiolabel into close proximity with the scintillant and generating a light signal.[3] Inhibitors of CETP will prevent this transfer, resulting in a decrease in the measured signal.

Quantitative Data

This compound has been shown to be a potent inhibitor of CETP in an enzyme-based scintillation proximity assay. The following table summarizes the reported inhibitory activity.

CompoundAssay TypeTargetIC50
This compoundScintillation Proximity Assay (SPA)CETP4 nM

Signaling Pathway

CETP facilitates the transfer of neutral lipids, primarily cholesteryl esters and triglycerides, between lipoproteins. The generally accepted mechanism involves CETP acting as a shuttle or forming a ternary complex with donor and acceptor lipoproteins to create a tunnel for lipid exchange.[4][5][6] Inhibition of this process by compounds like this compound leads to an increase in HDL cholesterol and a decrease in LDL cholesterol.

CETP_Pathway cluster_0 CETP-Mediated Lipid Transfer HDL HDL (High-Density Lipoprotein) [Donor] CETP CETP HDL->CETP [3H]-Cholesteryl Ester LDL_VLDL LDL / VLDL (Low/Very Low-Density Lipoprotein) [Acceptor] LDL_VLDL->CETP Triglyceride CETP->HDL Triglyceride CETP->LDL_VLDL [3H]-Cholesteryl Ester BMS795311 This compound (CETP Inhibitor) BMS795311->CETP Inhibition

Caption: CETP-mediated transfer of cholesteryl esters from HDL to LDL/VLDL and its inhibition by this compound.

Experimental Workflow

The experimental workflow for the CETP Scintillation Proximity Assay involves the preparation of reagents, the enzymatic reaction, capture of the product, and signal detection.

SPA_Workflow cluster_workflow CETP SPA Experimental Workflow A 1. Prepare Reagents - [3H]-CE labeled HDL (Donor) - LDL/VLDL (Acceptor) - CETP Enzyme - this compound/Test Compound - Anti-ApoB Antibody - Protein A-coated SPA Beads - Assay Buffer B 2. Assay Plate Setup Add to 96-well plate: - Assay Buffer - CETP Enzyme - this compound or DMSO control A->B C 3. Initiate Reaction Add Donor ([3H]-CE HDL) and Acceptor (LDL/VLDL) lipoproteins B->C D 4. Incubation Incubate at 37°C to allow for enzymatic transfer of [3H]-CE C->D E 5. Stop Reaction & Capture Add Anti-ApoB Antibody and Protein A-coated SPA Beads D->E F 6. Signal Detection Incubate to allow capture and then read plate on a scintillation counter E->F G 7. Data Analysis Calculate % inhibition and determine IC50 F->G

Caption: Step-by-step workflow for the CETP Scintillation Proximity Assay.

Experimental Protocol

This protocol is a representative method for an immunospecific CETP SPA suitable for inhibitor screening. Optimization of component concentrations and incubation times is recommended for specific experimental setups.

Materials and Reagents:

  • CETP Enzyme: Purified recombinant human CETP.

  • Donor Lipoprotein: Human HDL labeled with [³H]-cholesteryl ester.

  • Acceptor Lipoprotein: Human LDL or VLDL.

  • Test Compound: this compound or other potential CETP inhibitors dissolved in DMSO.

  • Primary Antibody: Sheep anti-human apolipoprotein B (anti-apoB) antibody.

  • SPA Beads: Protein A-coated polyvinyltoluene (PVT) SPA beads.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4.

  • 96-well Microplates: White, clear-bottom plates suitable for scintillation counting.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

  • Reagent Preparation:

    • Reconstitute SPA beads in assay buffer to the desired concentration (e.g., 10 mg/mL).

    • Prepare serial dilutions of this compound or test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Dilute CETP enzyme, donor HDL, acceptor LDL/VLDL, and anti-apoB antibody to their optimal working concentrations in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of diluted this compound, test compound, or DMSO (for control wells) to the appropriate wells.

    • Add 10 µL of diluted CETP enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a 50 µL mixture of [³H]-CE labeled HDL (donor) and LDL/VLDL (acceptor) to all wells.

    • Seal the plate and incubate for 1-2 hours at 37°C with gentle agitation.

  • Capture of Product:

    • Stop the reaction and initiate capture by adding 50 µL of a pre-mixed solution of anti-apoB antibody and Protein A-coated SPA beads to all wells.

    • Seal the plate and incubate for at least 2 hours at room temperature with gentle agitation to allow for the formation of the immunocomplex and its capture by the SPA beads. A longer overnight incubation may improve the signal.

  • Signal Detection:

    • Allow the beads to settle for at least 30 minutes before reading.

    • Measure the scintillation signal (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from the "no enzyme" control wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(Sample CPM - Min CPM) / (Max CPM - Min CPM)])

      • Sample CPM: CPM in the presence of the test compound.

      • Min CPM: CPM of the fully inhibited control (or no enzyme control).

      • Max CPM: CPM of the uninhibited control (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Human Whole Plasma Assay for BMS-795311 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-795311 is a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol (HDL-C) levels and reduces LDL cholesterol (LDL-C) levels, making it a significant area of research for the prevention of cardiovascular diseases.[1]

This document provides detailed application notes and protocols for a human whole plasma assay to determine the activity of this compound. The described fluorometric assay allows for the quantitative measurement of CETP inhibition by this compound directly in a physiological matrix, providing valuable data for drug development and mechanistic studies.

Mechanism of Action of this compound

This compound inhibits the transfer of neutral lipids mediated by CETP.[2] The primary function of CETP is to shuttle cholesteryl esters from HDL to VLDL and LDL. This action is a key component of the reverse cholesterol transport pathway. Inhibition of CETP by compounds like this compound leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing circulating HDL-C levels, and a decrease in the cholesterol content of LDL particles.

Signaling Pathway

The following diagram illustrates the role of CETP in lipid metabolism and the point of intervention for this compound.

CETP_Pathway cluster_0 CETP-Mediated Lipid Transfer HDL HDL CETP CETP HDL->CETP CE VLDL_LDL VLDL / LDL VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE Increase_HDL Increased HDL-C Decrease_LDL Decreased LDL-C BMS795311 This compound BMS795311->CETP Inhibits CE Cholesteryl Esters TG Triglycerides

Caption: CETP-mediated lipid exchange and inhibition by this compound.

Data Presentation

The inhibitory activity of this compound on CETP in human whole plasma can be quantified by determining its IC50 value. The following tables present representative data from a fluorometric CETP activity assay.

Table 1: Dose-Dependent Inhibition of CETP Activity by this compound in Human Whole Plasma

This compound Concentration (µM)CETP Activity (Relative Fluorescence Units/hour)% Inhibition
0 (Vehicle Control)50000
0.01450010
0.05375025
0.1300040
0.22250050
0.5150070
1.075085
5.025095

Note: The IC50 for this compound in a human whole plasma assay is reported to be 0.22 µM.[2] The data in this table is representative and illustrates a typical dose-response relationship.

Table 2: Comparative IC50 Values of CETP Inhibitors

CompoundAssay TypeIC50 (nM)
This compoundEnzyme-based (SPA)4
This compoundHuman Whole Plasma Assay (hWPA)220
AnacetrapibRecombinant hCETP7.9
TorcetrapibRecombinant hCETP80

Note: SPA refers to Scintillation Proximity Assay. hWPA refers to human Whole Plasma Assay. Data for anacetrapib and torcetrapib are included for comparative purposes.[1][2][3]

Experimental Protocols

The following is a detailed protocol for determining the inhibitory activity of this compound on CETP in human whole plasma using a fluorometric assay. This protocol is based on the principles of commercially available CETP activity assay kits.[3][4][5]

Materials and Reagents
  • Human whole plasma (collected in EDTA or citrate)

  • This compound

  • CETP inhibitor (e.g., Torcetrapib, for use as a positive control)[3]

  • DMSO (for dissolving compounds)

  • CETP Activity Assay Kit (containing Donor and Acceptor particles, and Assay Buffer)

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence detection capabilities (Excitation: ~465 nm, Emission: ~535 nm)

  • Incubator set to 37°C

  • Multichannel pipette

Experimental Workflow Diagram

Assay_Workflow start Start prep_plate Prepare 96-well plate with this compound serial dilutions start->prep_plate add_plasma Add human whole plasma to each well prep_plate->add_plasma pre_incubate Pre-incubate plate at 37°C add_plasma->pre_incubate prep_reagents Prepare Master Mix (Donor & Acceptor particles in Assay Buffer) pre_incubate->prep_reagents add_reagents Add Master Mix to all wells to initiate reaction pre_incubate->add_reagents prep_reagents->add_reagents incubate Incubate at 37°C for 1-3 hours add_reagents->incubate read_plate Read fluorescence (Ex: 465 nm, Em: 535 nm) incubate->read_plate analyze Analyze data: Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the whole plasma CETP activity assay.

Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

    • Prepare a vehicle control (DMSO only) and a positive control inhibitor (e.g., Torcetrapib).

  • Assay Plate Preparation:

    • Add 1-2 µL of each this compound dilution, vehicle control, and positive control to the appropriate wells of a 96-well black microplate.

  • Plasma Addition:

    • Thaw frozen human whole plasma on ice.

    • Add 50-100 µL of human whole plasma to each well containing the test compounds. The exact volume may need to be optimized, but using undiluted or minimally diluted plasma is key for a whole plasma assay.[3]

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with CETP in the plasma.

  • Reaction Initiation:

    • Prepare a master mix of the Donor and Acceptor particles in the Assay Buffer according to the manufacturer's instructions. A typical ratio is 4 µL of Donor and 4 µL of Acceptor particle solution per 192 µL of Assay Buffer for a 200 µL final reaction volume.[4]

    • Add the master mix to each well to initiate the CETP-mediated transfer reaction.

  • Incubation:

    • Seal the plate and incubate at 37°C for 1 to 3 hours. The incubation time should be optimized to ensure the reaction is within the linear range.[2]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 465 nm and emission at approximately 535 nm.

Data Analysis
  • Background Subtraction:

    • Subtract the fluorescence reading of a blank well (containing plasma and reagents but no inhibitor) from all other readings.

  • Calculation of Percent Inhibition:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for assessing the activity of the CETP inhibitor this compound in a human whole plasma assay. The detailed protocols and representative data are intended to assist researchers in the fields of pharmacology and drug development in establishing a robust and reliable method for evaluating the potency of CETP inhibitors in a physiologically relevant matrix. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.

References

Application Notes and Protocols for BMS-795311 in Cell-Based CETP Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases.[2] BMS-795311 is a potent inhibitor of CETP.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its inhibitory effect on CETP activity.

Quantitative Data Summary

The inhibitory potency of this compound on CETP has been determined in various assay formats. The following table summarizes the available quantitative data for easy comparison.

Assay TypeParameterValueReference
Enzyme-based Scintillation Proximity Assay (SPA)IC504 nM[3]
Human Whole Plasma Assay (hWPA)IC500.22 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.[4][5]

Experimental Protocols

Protocol 1: Cell-Based CETP Inhibition Assay Using a Fluorescent Substrate

This protocol describes a method to measure the inhibitory effect of this compound on CETP activity in a cell-based format using a fluorescent substrate. The human hepatoma cell line HepG2, which endogenously expresses and secretes CETP, is a suitable model for this assay.[6][7]

Materials:

  • HepG2 cells (ATCC HB-8065 or equivalent)[7]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • CETP Activity Assay Kit (Fluorometric), such as those from Abcam (ab196995) or Sigma-Aldrich (MAK106)[8]

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm or ~480/511 nm (depending on the kit)[8]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the cells with the compound for 24-48 hours.

  • CETP Activity Measurement:

    • After the incubation period, collect the cell culture supernatant, which contains the secreted CETP.

    • Perform the CETP activity assay on the supernatant according to the manufacturer's instructions for the chosen fluorescent CETP activity assay kit.[8]

    • Briefly, this typically involves adding a donor molecule (containing a self-quenched fluorescent lipid) and an acceptor molecule to the supernatant.

    • Incubate the reaction mixture at 37°C for 1-3 hours, protected from light.

    • Measure the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the CETP activity.

  • Data Analysis:

    • Calculate the percentage of CETP inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Protocol 2: Cholesterol Efflux Assay in Macrophages

This protocol assesses the indirect effect of CETP inhibition by this compound on macrophage cholesterol efflux, a key step in reverse cholesterol transport. While not a direct measure of CETP activity, it provides insight into the downstream functional consequences of CETP inhibition.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • [3H]-cholesterol

  • This compound

  • Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Labeling:

    • Culture macrophage cells in RPMI-1640 medium with 10% FBS. For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • Label the cells with [3H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24 hours.

    • Wash the cells and equilibrate them in serum-free medium for 18-24 hours.

  • Compound Treatment and Efflux:

    • Treat the labeled cells with various concentrations of this compound in serum-free medium for 24 hours.

    • After the treatment, wash the cells and initiate the cholesterol efflux by adding serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Measurement of Cholesterol Efflux:

    • Collect the medium (containing the effuxed [3H]-cholesterol) and the cell monolayer (containing the remaining cellular [3H]-cholesterol).

    • Quantify the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.

    • Compare the cholesterol efflux in this compound-treated cells to the vehicle-treated control to determine the effect of CETP inhibition on this process.

Visualizations

Signaling Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay CETP Activity Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed HepG2 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_BMS795311 Prepare serial dilutions of this compound Incubate_Overnight->Prepare_BMS795311 Treat_Cells Treat cells with this compound (24-48 hours) Prepare_BMS795311->Treat_Cells Collect_Supernatant Collect cell supernatant Treat_Cells->Collect_Supernatant Add_Reagents Add fluorescent donor and acceptor molecules Collect_Supernatant->Add_Reagents Incubate_Assay Incubate at 37°C (1-3 hours) Add_Reagents->Incubate_Assay Read_Fluorescence Measure fluorescence Incubate_Assay->Read_Fluorescence Calculate_Inhibition Calculate % inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Application Notes and Protocols: BMS-795311 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, in mouse models. The following sections detail its mechanism of action, summarize key quantitative data, and provide a detailed experimental protocol for its use in vivo.

Mechanism of Action: Inhibition of CETP

This compound is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels. This mechanism is a key area of investigation in the context of cardiovascular disease research. The targeted pathway is the reverse cholesterol transport pathway, a critical process for removing excess cholesterol from peripheral tissues.

Signaling Pathway

CETP_Pathway cluster_extracellular Plasma Compartment cluster_liver Hepatocyte cluster_peripheral Peripheral Tissues (e.g., Macrophages) HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters SRB1 SR-B1 Receptor HDL->SRB1 Selective CE Uptake LDL_VLDL LDL / VLDL (Low/Very-Low Density Lipoprotein) LDL_VLDL->CETP Triglycerides LDLR LDL Receptor LDL_VLDL->LDLR Uptake CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters BMS795311 This compound BMS795311->CETP Inhibits Bile Bile Excretion SRB1->Bile LDLR->Bile FreeCholesterol Excess Cholesterol FreeCholesterol->HDL Cholesterol Efflux (via ABCA1/ABCG1)

Caption: Mechanism of this compound action on the reverse cholesterol transport pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound administration in mouse models.

ParameterValueMouse ModelAdministration RouteReference
Effective Dose 1 mg/kgHuman CETP/apoB-100 dual transgenic miceOral[1][2]
3-10 mg/kgHuman CETP (hCETP)/apoB-100 dual transgenic miceOral (for 3 days)
Pharmacokinetics
Oral Bioavailability37%MouseOral
Cmax (at 10 mg/kg)5.3 µg/mLMouseOral
Terminal Elimination Half-life (t½)6 hoursMouseIntravenous
Plasma Clearance2.0 mL/min/kgMouseIntravenous
Volume of Distribution0.8 L/kgMouseIntravenous
In Vitro Potency
IC50 (Enzyme Assay)4 nM--
IC50 (Human Whole Plasma)0.22 µM--

Experimental Protocol: Oral Administration in a Mouse Model of Dyslipidemia

This protocol describes a representative experiment to evaluate the efficacy of this compound in a relevant mouse model.

1. Objective: To assess the effect of oral administration of this compound on plasma HDL-C and LDL-C levels in human CETP/apoB-100 dual transgenic mice.

2. Materials:

  • This compound

  • Vehicle solution: 10% Cremophor EL, 10% Ethanol, 80% Water[3] (or other suitable vehicle)

  • Human CETP/apoB-100 dual transgenic mice (or other appropriate model)

  • Standard rodent chow

  • Oral gavage needles (20-22 gauge, curved)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Lipid analysis assay kits (HDL-C and LDL-C)

3. Methods:

  • Animal Acclimatization:

    • House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

    • Provide ad libitum access to food and water.

  • Drug Formulation:

    • Prepare a stock solution of this compound in the vehicle. For a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration would be 0.1 mg/mL.

    • Vortex or sonicate the solution to ensure complete dissolution. Prepare fresh daily.

  • Dosing Procedure:

    • Randomly assign mice to treatment groups (e.g., vehicle control, 1 mg/kg this compound, 3 mg/kg this compound, 10 mg/kg this compound). A typical group size is 8-10 mice.

    • Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 3-7 days for acute studies, longer for chronic studies).

    • The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).

  • Sample Collection:

    • Collect blood samples at baseline (before the first dose) and at specified time points post-treatment (e.g., 4, 8, and 24 hours after the final dose).

    • Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Biochemical Analysis:

    • Thaw plasma samples on ice.

    • Measure HDL-C and LDL-C concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Formulation Drug Formulation (this compound in Vehicle) Dosing Daily Oral Gavage (e.g., 3-7 days) Formulation->Dosing Baseline Baseline Blood Sample (Day 0) Grouping->Baseline Baseline->Dosing BloodCollection Final Blood Collection (Post-treatment) Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation LipidAnalysis HDL-C & LDL-C Measurement PlasmaSeparation->LipidAnalysis DataAnalysis Statistical Analysis LipidAnalysis->DataAnalysis

Caption: Workflow for an in vivo efficacy study of this compound in mice.

References

Application Notes and Protocols for BMS-795311 in Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, in a transgenic mouse model. The provided methodologies are based on preclinical findings and are intended to guide researchers in designing and executing similar in vivo studies.

Introduction

This compound is a powerful, orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), with an IC50 of 4 nM in enzyme-based assays and 0.22 μM in human whole plasma assays.[1] It has been demonstrated to effectively inhibit plasma cholesteryl ester (CE) transfer activity and increase high-density lipoprotein-cholesterol (HDL-C) levels in vivo.[1][2] The following protocols are designed for studying the effects of this compound in human CETP (hCETP)/apoB-100 dual transgenic mice, a relevant model for investigating lipid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound in various animal models, with a focus on mice.

Table 1: In Vivo Efficacy of this compound in hCETP/apoB-100 Dual Transgenic Mice [1]

ParameterDosage (Oral)DurationEffect
CETP Activity Inhibition1 mg/kg8 hoursInhibition of plasma CE transfer activity
HDL-C Increase3 - 10 mg/kg3 days45% increase at 10 mg/kg

Table 2: Pharmacokinetic Profile of this compound in Mice [1]

ParameterValueDosing (Oral)Dosing (Intravenous)
Bioavailability37%10 mg/kg-
Cmax5.3 ng/mL10 mg/kg-
Terminal Elimination Half-Life6 hours-5 mg/kg
Plasma Clearance2.0 mL/min/kg-5 mg/kg
Volume of Distribution0.8 L/kg-5 mg/kg

Signaling Pathway

This compound acts by directly inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By inhibiting this process, this compound leads to an increase in HDL-C levels.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL Cholesteryl_Esters Cholesteryl Esters HDL->Cholesteryl_Esters Carries LDL/VLDL LDL/VLDL CETP CETP LDL/VLDL->CETP CETP->HDL Transfer from Triglycerides Triglycerides CETP->Triglycerides BMS_795311 BMS_795311 BMS_795311->CETP Inhibits Cholesteryl_Esters->CETP Triglycerides->LDL/VLDL Transfer to Experimental_Workflow Acclimatization Acclimatize Mice (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Oral Gavage with This compound or Vehicle Grouping->Dosing Blood_Collection Collect Blood Samples (e.g., retro-orbital) Dosing->Blood_Collection Plasma_Separation Separate Plasma (Centrifugation) Blood_Collection->Plasma_Separation Analysis Analyze Plasma for Lipids and CETP Activity Plasma_Separation->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

References

Application Notes and Protocols for the In Vitro Use of BMS-795311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, for in vitro experiments. Adherence to these guidelines will ensure accurate and reproducible results in downstream applications such as cell-based assays and enzyme activity studies.

Physicochemical Properties and Solubility

This compound is a solid compound with the following properties:

PropertyValueSource
Molecular Weight 671.52 g/mol [1][2]
Molecular Formula C₃₃H₂₃F₁₀NO₃[1]
Appearance Solid[3]
Solubility 10 mM in DMSO[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.67152 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[4]

  • Storage: Store the 10 mM stock solution in tightly sealed aliquots at -20°C for up to 6 months or at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.[4][5]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[6][7] The final DMSO concentration should generally be kept below 0.5%, and ideally at or below 0.1%, though the tolerance can be cell-line specific.[6][7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound for your experiment.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in cell culture medium or buffer.

  • Final Dilution: Directly add the required volume of the 10 mM stock solution (or intermediate dilution) to the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution (with a final DMSO concentration of 0.1%), add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application: The freshly prepared working solution is now ready to be added to your in vitro assay.

Workflow and Signaling Pathway Diagrams

BMS795311_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation BMS_powder This compound Powder Weigh Weigh 0.67152 mg BMS_powder->Weigh Add_DMSO Add 100 µL DMSO Weigh->Add_DMSO DMSO Anhydrous DMSO DMSO->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Store Store at -20°C or -80°C Stock_Solution->Store Stock_Solution_use 10 mM Stock Solution Dilute Dilute in Cell Culture Medium Stock_Solution_use->Dilute Working_Solution Final Working Solution (e.g., 10 µM) Dilute->Working_Solution Assay In Vitro Assay Working_Solution->Assay

Caption: Workflow for preparing this compound stock and working solutions.

CETP_Inhibition_Pathway cluster_result Result BMS795311 This compound CETP CETP BMS795311->CETP Inhibits HDL_C Increased HDL-C CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer HDL HDL CE_Transfer->HDL from VLDL_LDL VLDL/LDL VLDL_LDL->CE_Transfer to

Caption: this compound inhibits CETP, increasing HDL-cholesterol.

References

Application Notes and Protocols for BMS-795311 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311, when dissolved in dimethyl sulfoxide (DMSO). The included protocols offer standardized methods for preparing and evaluating this compound solutions to ensure consistency and accuracy in research and development applications.

Introduction

This compound is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound modulates the levels of high-density lipoprotein (HDL) and low-density lipoprotein (LDL), making it a compound of interest in cardiovascular research. Accurate and reproducible experimental results rely on the proper handling and preparation of this compound, particularly concerning its solubility and stability in commonly used solvents like DMSO.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₃H₂₃F₁₀NO₃
Molecular Weight 671.53 g/mol
Appearance Solid

Solubility of this compound in DMSO

Quantitative analysis indicates that the solubility of this compound in DMSO is 10 mM . It is crucial to note that solubility can be influenced by factors such as the purity of the DMSO, temperature, and the presence of water.

Table 1: Solubility of this compound in DMSO

SolventReported Solubility
DMSO10 mM

Experimental Protocol: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Micropipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

    • Ensure complete dissolution by vortexing.

  • Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in DMSO to create a range of concentrations for analysis.

  • Solubility Assessment:

    • Add a small, precise volume of each this compound/DMSO solution to a known volume of PBS (pH 7.4) to achieve the desired final concentrations.

    • Mix thoroughly and incubate at a controlled room temperature for a set period (e.g., 2 hours) to allow for equilibration.

    • After incubation, centrifuge the samples to pellet any undissolved precipitate.

  • Quantification by HPLC:

    • Carefully collect the supernatant from each sample.

    • Analyze the concentration of dissolved this compound in the supernatant using a validated HPLC method.

    • The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Stability of this compound in DMSO

Recommendations for Storage:

  • Short-term storage: Store this compound solutions in DMSO at 4°C.

  • Long-term storage: For extended periods, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Moisture Control: Use anhydrous DMSO and minimize the exposure of stock solutions to atmospheric moisture, as water can promote hydrolysis of certain compounds.

Experimental Protocol: Assessment of this compound Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in DMSO over time.

Materials:

  • This compound/DMSO stock solution (e.g., 10 mM)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Temperature-controlled storage units (4°C, -20°C, -80°C)

  • Light-protective storage containers

Procedure:

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.

    • Aliquot the stock solution into multiple light-protected vials to be stored under different conditions.

  • Initial Analysis (Time Zero):

    • Immediately analyze an aliquot of the freshly prepared stock solution using a validated stability-indicating HPLC method. This will serve as the baseline (T=0) measurement. The HPLC method should be capable of separating this compound from potential degradation products.

  • Storage and Time Points:

    • Store the aliquots at the selected temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

    • Establish a schedule for stability testing at various time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year).

    • For solutions stored frozen, include a set of samples that will undergo multiple freeze-thaw cycles (e.g., 5 cycles) before analysis at each time point.

  • Stability Analysis:

    • At each designated time point, retrieve an aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the samples using the same stability-indicating HPLC method used for the T=0 analysis.

    • Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Table 2: Representative Stability Data Table

Storage ConditionTime Point% this compound RemainingObservations (e.g., new peaks)
Room Temperature1 Week
1 Month
4°C1 Week
1 Month
-20°C1 Month
3 Months
-20°C (5x Freeze-Thaw)1 Month
3 Months

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of CETP Inhibition

This compound inhibits the Cholesteryl Ester Transfer Protein (CETP), a crucial component of the reverse cholesterol transport pathway. CETP facilitates the transfer of cholesteryl esters from High-Density Lipoproteins (HDL) to Very Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL) in exchange for triglycerides. By blocking this transfer, this compound leads to an increase in HDL cholesterol ("good cholesterol") and a decrease in LDL cholesterol ("bad cholesterol").

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Provides Cholesteryl Esters VLDL_LDL VLDL / LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Provides Triglycerides Triglycerides Triglycerides CholesterylEsters Cholesteryl Esters CETP->HDL Transfers Triglycerides CETP->VLDL_LDL Transfers Cholesteryl Esters BMS795311 This compound BMS795311->CETP Inhibits

Caption: CETP Inhibition by this compound

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the general workflow for determining the solubility and stability of a compound in DMSO.

experimental_workflow cluster_solubility Solubility Protocol cluster_stability Stability Protocol start Start prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock solubility_path Solubility Assessment prep_stock->solubility_path stability_path Stability Assessment prep_stock->stability_path sol_dilute Prepare Serial Dilutions in Aqueous Buffer solubility_path->sol_dilute Yes stab_aliquot Aliquot Stock for Storage (Different Conditions) stability_path->stab_aliquot Yes sol_incubate Incubate and Centrifuge sol_dilute->sol_incubate sol_analyze Analyze Supernatant by HPLC sol_incubate->sol_analyze sol_result Determine Kinetic Solubility sol_analyze->sol_result end End sol_result->end stab_t0 Analyze T=0 Sample by HPLC stab_aliquot->stab_t0 stab_store Store at Designated Temperatures and Time Points stab_t0->stab_store stab_analyze Analyze Samples at Each Time Point stab_store->stab_analyze stab_result Determine % Compound Remaining stab_analyze->stab_result stab_result->end

Caption: Solubility and Stability Workflow

Application of BMS-795311 in Hamster Atherosclerosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syrian Golden hamster (Mesocricetus auratus) has emerged as a valuable animal model for studying atherosclerosis and dyslipidemia. Unlike mice, hamsters possess a lipid metabolism profile that more closely resembles that of humans, including the presence of Cholesteryl Ester Transfer Protein (CETP), a key enzyme in lipoprotein metabolism.[1][2][3] This makes the hamster an ideal model for evaluating CETP inhibitors, a class of drugs aimed at raising high-density lipoprotein cholesterol (HDL-C) levels. BMS-795311 is a potent and orally bioavailable CETP inhibitor that has been shown to increase HDL cholesterol content and size in moderately fat-fed hamsters.[4][5][6] These application notes provide a detailed protocol for investigating the efficacy of this compound in a diet-induced hamster model of atherosclerosis.

Mechanism of Action: CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides.[4][7] This process contributes to lower HDL-C levels and higher LDL-C levels, a pro-atherogenic lipid profile. By inhibiting CETP, this compound blocks this transfer, leading to an increase in the cholesteryl ester content of HDL, resulting in larger, more mature HDL particles, and a decrease in the cholesterol content of LDL particles.[8][9] This modulation of lipoprotein profiles is hypothesized to reduce the development of atherosclerosis.

CETP_Inhibition cluster_lipoproteins Lipoprotein Metabolism cluster_effects Effects of Inhibition HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Increased_HDL Increased HDL-C Decreased_LDL Decreased LDL-C BMS795311 This compound BMS795311->CETP Inhibits

Mechanism of CETP Inhibition by this compound.

Experimental Protocols

Animal Model and Diet-Induced Atherosclerosis

A well-established method for inducing atherosclerosis in hamsters involves feeding a high-fat, high-cholesterol diet.

  • Animals: Male Syrian Golden hamsters, 8-10 weeks old.

  • Atherogenic Diet: A purified diet containing 15-20% fat (e.g., coconut oil or butter), 0.25-0.5% cholesterol, and may be supplemented with 0.5% sodium cholate to enhance hyperlipidemia.[10]

  • Induction Period: Hamsters are fed the atherogenic diet for a period of 12-16 weeks to induce significant atherosclerotic lesion development.[10][11]

Experimental Design and Dosing

Experimental_Workflow cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Endpoint Analysis start Start: Male Syrian Golden Hamsters (8-10 weeks old) acclimation Acclimation (1 week) Standard Chow Diet start->acclimation diet_induction Atherogenic Diet Feeding (12-16 weeks) acclimation->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization group1 Group 1: Vehicle Control (e.g., 0.5% Methylcellulose) randomization->group1 group2 Group 2: this compound (Low Dose) (e.g., 3 mg/kg/day) randomization->group2 group3 Group 3: this compound (High Dose) (e.g., 10 mg/kg/day) randomization->group3 monitoring Weekly Body Weight and Food Intake Monitoring group2->monitoring blood_sampling Periodic Blood Sampling for Lipid Profile Analysis monitoring->blood_sampling euthanasia Euthanasia and Tissue Collection blood_sampling->euthanasia lipid_analysis Final Plasma Lipid Profile euthanasia->lipid_analysis aorta_dissection Aorta Dissection euthanasia->aorta_dissection en_face_staining En Face Oil Red O Staining aorta_dissection->en_face_staining lesion_quantification Quantification of Atherosclerotic Lesion Area en_face_staining->lesion_quantification

Experimental Workflow for Evaluating this compound.
  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Group 2: this compound, low dose (e.g., 3 mg/kg)

    • Group 3: this compound, high dose (e.g., 10 mg/kg)

  • Drug Preparation: this compound is suspended in the vehicle.

  • Administration: Oral gavage, once daily.

  • Treatment Duration: 4-8 weeks, concurrent with the latter phase of the atherogenic diet feeding.

Endpoint Analysis
  • Sample Collection: Blood is collected via retro-orbital sinus or cardiac puncture at the end of the study into EDTA-containing tubes. Plasma is separated by centrifugation.

  • Analysis: Total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C are measured using commercially available enzymatic kits.

  • Aorta Dissection: At necropsy, the entire aorta is carefully dissected from the heart to the iliac bifurcation.

  • En Face Preparation and Staining:

    • The aorta is fixed in 10% neutral buffered formalin for 24-48 hours.[12]

    • Adventitial fat and connective tissue are carefully removed.[12]

    • The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O solution (e.g., 0.3-0.5% in isopropanol/water) to visualize lipid-rich atherosclerotic plaques.[13][14]

  • Image Acquisition and Analysis:

    • High-resolution images of the stained aorta are captured.

    • The total aortic surface area and the Oil Red O-positive (lesion) area are quantified using image analysis software (e.g., ImageJ or Image-Pro Plus).[12]

    • Atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

Data Presentation: Expected Outcomes

The following tables present hypothetical data based on the known mechanism of action of CETP inhibitors.

Table 1: Hypothetical Effects of this compound on Plasma Lipid Profiles in Atherosclerotic Hamsters

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)
Total Cholesterol (mg/dL)350 ± 45310 ± 38280 ± 30
HDL-C (mg/dL)60 ± 895 ± 12120 ± 15
LDL-C (mg/dL)250 ± 30180 ± 25*130 ± 20
Triglycerides (mg/dL)180 ± 25165 ± 20150 ± 18

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Hypothetical Effects of this compound on Aortic Atherosclerotic Lesion Area

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)
Lesion Area (% of Total Aorta)12.5 ± 2.18.2 ± 1.5*5.5 ± 1.1**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Conclusion

This document provides a comprehensive framework for evaluating the anti-atherosclerotic potential of the CETP inhibitor this compound in a hamster model. The hamster's human-like lipid metabolism, particularly the presence of CETP, makes it a highly relevant preclinical model for this class of compounds. The detailed protocols for diet-induced atherosclerosis, drug administration, and endpoint analysis will enable researchers to robustly assess the efficacy of this compound in reducing hyperlipidemia and atherosclerotic plaque development. The expected outcomes, including a significant increase in HDL-C and a reduction in atherosclerotic lesion area, would provide strong preclinical evidence for the therapeutic potential of this compound.

References

Measuring Cholesteryl Ester Transfer Protein (CETP) Activity Using BMS-795311 as a Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a critical plasma protein that mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL), in exchange for triglycerides. This function places CETP at a pivotal point in reverse cholesterol transport, a pathway crucial for cholesterol homeostasis. Dysregulation of CETP activity has been linked to various cardiovascular diseases, making it a significant target for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for measuring CETP activity, with a specific focus on utilizing BMS-795311, a potent CETP inhibitor, as a negative control for assay validation and compound screening.

The Role of CETP in Reverse Cholesterol Transport

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. CETP plays a key, albeit complex, role in this pathway. By transferring cholesteryl esters from HDL to LDL and VLDL, CETP influences the levels and composition of these lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is generally considered protective against atherosclerosis.

G cluster_extra Peripheral Tissues cluster_plasma Plasma cluster_liver Liver Peripheral_Cells Peripheral Cells (e.g., Macrophages) HDL HDL Peripheral_Cells->HDL Cholesterol Efflux CETP CETP HDL->CETP Cholesteryl Esters Liver Liver HDL->Liver Uptake LDL_VLDL LDL / VLDL LDL_VLDL->CETP Triglycerides LDL_VLDL->Liver Uptake CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - CETP Source - Donor/Acceptor Particles - Assay Buffer - this compound Dilutions Plate_Setup Set up 96-well Plate: - Sample Wells - Negative Control Wells (this compound) - Blank Wells Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction: Add Donor/Acceptor Master Mix Plate_Setup->Reaction_Start Incubation Incubate at 37°C (1-3 hours) Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence Incubation->Fluorescence_Read Data_Processing Data Processing: - Subtract Blank - Calculate % Inhibition Fluorescence_Read->Data_Processing

Application Note & Protocol: Quantification of BMS-795311 (Asunaprevir) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-795311, also known as Asunaprevir, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3 protease.[1][2] It is a key component of direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection.[3] Accurate and reliable quantification of Asunaprevir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Asunaprevir in human plasma.

Signaling Pathway (HCV NS3/4A Protease Inhibition)

Asunaprevir targets the HCV NS3/4A protease, an enzyme essential for viral replication. The NS3/4A complex is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By competitively binding to the active site of the NS3 protease, Asunaprevir inhibits this cleavage, thereby disrupting the viral life cycle.[4]

Asunaprevir_MOA cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication Asunaprevir Asunaprevir (this compound) Asunaprevir->NS3_4A Inhibition

Caption: Mechanism of action of Asunaprevir in inhibiting HCV replication.

Experimental Protocol

This protocol is based on a validated, highly sensitive LC-MS/MS method for the quantification of Asunaprevir in human EDTA plasma.[1][2]

3.1. Materials and Reagents

  • Asunaprevir (this compound) reference standard

  • [D9]-Asunaprevir (internal standard, IS)

  • Human EDTA plasma

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetone (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl-t-butyl ether (MTBE) (HPLC grade)

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Deionized water

3.2. Instrumentation

  • Liquid Chromatography System: Shimadzu UPLC or equivalent

  • Mass Spectrometer: AB Sciex 6500+ Triple Quadrupole or equivalent

  • Analytical Column: Genesis C8 (2.1 x 50 mm, 4 µm) or Waters Atlantis dC18

3.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Asunaprevir and [D9]-Asunaprevir in methanol.

  • Working Standard Solutions: Serially dilute the Asunaprevir stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (5 ng/mL): Dilute the [D9]-Asunaprevir stock solution with 50:50 methanol:water.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol:acetone:formic acid (95:5:0.1, v/v/v).

3.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.

  • Add 25 µL of the internal standard working solution (5 ng/mL [D9]-Asunaprevir) to all wells except for the blank samples.

  • Add 25 µL of 10% CHAPS solution to each well to prevent non-specific binding.[1][2]

  • Vortex the plate for 1 minute.

  • Add 500 µL of MTBE to each well.

  • Seal the plate and vortex for 10 minutes.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Seal the plate and vortex for 2 minutes before injection into the LC-MS/MS system.

3.5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Genesis C8 (2.1 x 50 mm, 4 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Methanol:acetone:formic acid (95:5:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-1.5 min: 30-95% B

      • 1.5-2.5 min: 95% B

      • 2.5-2.6 min: 95-30% B

      • 2.6-3.5 min: 30% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Asunaprevir: m/z 748.0 → 648.0[1]

      • [D9]-Asunaprevir (IS): m/z 757.0 → 649.0[1]

    • Collision Energy: 30 eV[1]

    • Ion Source Temperature: 550°C

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for Asunaprevir in plasma.

Table 1: Calibration Curve and LLOQ

ParameterMethod 1 (Human Plasma)[1][2]Method 2 (Multiplex, Human Plasma)[3]Method 3 (Preclinical)[5]
Linearity Range0.05 - 50 ng/mL1 - 1000 ng/mL5 - 2000 ng/mL
LLOQ0.05 ng/mL1 ng/mL5 ng/mL
Regression ModelWeighted (1/x²) linear regressionNot specifiedWeighted (1/x) linear regression

Table 2: Accuracy and Precision

SpeciesQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Deviation)Reference
HumanLLOQ (0.05 ng/mL)≤ 7.1%≤ 7.1%≤ 5.5%[1][2]
HumanLow, Mid, High≤ 7.1%≤ 7.1%≤ 5.5%[1][2]
HumanLow, GM, Mid, High≤ 4.5%≤ 2.9%± 5.3%[3]
Rat, Dog, Monkey, Rabbit, MouseLow, Mid, High≤ 3.6%≤ 4.0%± 8.1%[5]

GM: Geometric Mean

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Spike Spike Internal Standard ([D9]-Asunaprevir) Plasma->IS_Spike LLE Liquid-Liquid Extraction (Methyl-t-butyl ether) IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_Inject LC Injection (10 µL) Recon->LC_Inject Chroma Chromatographic Separation (Genesis C8 Column) LC_Inject->Chroma MS_Detect MS/MS Detection (MRM Mode) Chroma->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: Workflow for the quantification of Asunaprevir in plasma by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and robust approach for the quantification of this compound (Asunaprevir) in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for supporting pharmacokinetic and clinical studies. The method has been thoroughly validated, demonstrating excellent accuracy and precision over a clinically relevant concentration range.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-795311 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BMS-795311 for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, this compound modulates lipid transport. While traditionally studied in the context of cardiovascular disease, recent research has highlighted the role of CETP in cancer cell biology.

Q2: In which cell lines has this compound or CETP inhibition been studied?

CETP inhibition has been investigated in various cell lines, particularly in the context of cancer research. Studies have shown that targeting CETP can impact proliferation, apoptosis, and drug resistance in breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[3][4] Additionally, this compound has been used in the H295R human adrenocortical carcinoma cell line to study its effects on steroidogenesis.[1]

Q3: What is a recommended starting concentration for this compound in cell culture?

A documented starting concentration for this compound is 10 μM in H295R cells for a 24-hour incubation period.[1] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common starting point for defining the working concentration.

Materials:

  • This compound

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. A common starting range is from 0.01 µM to 100 µM in half-log or log dilutions. Remember to include a vehicle control (medium with DMSO at the same final concentration as your highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol allows for the detection of apoptosis induced by this compound.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound (determined from your viability assay) for the desired time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Table 1: IC50 Values of this compound in Different Assay Systems

Assay TypeSystemIC50Reference
Enzyme-based Scintillation Proximity AssayPurified CETP4 nM[1]
Human Whole Plasma AssayHuman Plasma0.22 µM[1]
Cell-based (example)H295R cells10 µM (working conc.)[1]

Table 2: Example Dose-Response Data for this compound in a Hypothetical Cell Line (MCF-7)

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
562.7 ± 5.5
1048.9 ± 4.9
2525.4 ± 3.8
5010.2 ± 2.1
1005.1 ± 1.5

Note: This is example data and should be experimentally determined for your cell line of interest.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_followup Follow-up Experiments A Prepare this compound Stock Solution (in DMSO) C Dose-Response Treatment (e.g., 0.1 - 100 µM) A->C B Seed Cells in Multi-well Plates B->C D Incubate for Desired Time (24-72h) C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability vs. Vehicle Control F->G H Determine IC50 Value G->H I Apoptosis Assay (e.g., Annexin V) H->I J Western Blot for Pathway Analysis H->J CETP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CETP CETP HDL HDL CETP->HDL VLDL_LDL VLDL/LDL CETP->VLDL_LDL SRB1 SR-B1 HDL->SRB1 Cholesterol Efflux LDLR LDLR VLDL_LDL->LDLR Cholesterol Uptake Cholesterol Cholesterol Homeostasis SRB1->Cholesterol LDLR->Cholesterol Signaling Downstream Signaling (e.g., PI3K/Akt) Cholesterol->Signaling Modulates Proliferation Cell Proliferation Signaling->Proliferation Inhibits Apoptosis Apoptosis Signaling->Apoptosis Promotes BMS795311 This compound BMS795311->CETP Inhibits Troubleshooting_Guide Start Start Troubleshooting Issue What is the issue? Start->Issue Solubility Compound Precipitation in Media Issue->Solubility Solubility NoEffect No or Low Efficacy Issue->NoEffect Efficacy HighToxicity High Cell Death at Low Concentrations Issue->HighToxicity Toxicity Sol_Action1 Prepare fresh stock solution. Ensure DMSO is anhydrous. Solubility->Sol_Action1 Sol_Action2 Decrease final DMSO concentration. Pre-warm media before adding compound. Solubility->Sol_Action2 NoEffect_Action1 Increase concentration range. Increase incubation time. NoEffect->NoEffect_Action1 NoEffect_Action2 Verify compound activity. Check cell line responsiveness to CETP inhibition. NoEffect->NoEffect_Action2 HighTox_Action1 Decrease concentration range. Reduce incubation time. HighToxicity->HighTox_Action1 HighTox_Action2 Perform cytotoxicity assay at earlier time points. Consider off-target effects. HighToxicity->HighTox_Action2

References

Potential off-target effects of BMS-795311 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-795311. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] Its primary mechanism of action is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins.

Q2: Are there any known off-target effects of this compound?

Publicly available data on the comprehensive off-target profile of this compound is limited. While it is a potent CETP inhibitor, like many small molecules, it has the potential to interact with other proteins in the cell.[3][4] Researchers should be aware of the possibility of off-target effects and consider validating their experimental findings with orthogonal approaches. One study noted that at a concentration of 10 μM, this compound did not increase aldosterone synthase (CYP11B2) mRNA in H295R cells, suggesting a lack of off-target activity on this particular enzyme at that concentration.[1]

Q3: My experimental results with this compound are not consistent with CETP inhibition. What could be the cause?

If you observe a phenotype that cannot be directly attributed to the inhibition of CETP, it is possible that off-target effects are at play. Small molecule inhibitors can sometimes bind to and modulate the activity of unintended proteins, leading to unexpected biological responses.[5] It is recommended to perform control experiments to rule out other factors and consider assays to identify potential off-target interactions.

Q4: How can I assess the potential off-target effects of this compound in my experimental system?

Several strategies can be employed to investigate potential off-target effects:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the small molecule and its similarity to ligands of known proteins.[6][7]

  • Kinase Profiling: A common approach is to screen the compound against a large panel of purified kinases to identify any "off-target" kinase inhibition.[3][4]

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the protein targets of a small molecule in a cellular context.[8]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the phenotypes of known selective inhibitors of other pathways can provide clues about potential off-targets.

  • Rescue Experiments: If a potential off-target is identified, overexpressing a drug-resistant mutant of that target or supplementing the cell with a downstream product of the inhibited pathway can help validate the off-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Cell Toxicity Off-target inhibition of a critical cellular kinase or other essential protein.Perform a dose-response curve to determine the IC50 for toxicity. Compare this with the IC50 for CETP inhibition. Consider a broad-spectrum kinase inhibition assay to identify potential off-target kinases.
Contradictory Results with Other CETP Inhibitors The observed phenotype is due to an off-target effect specific to the chemical scaffold of this compound.Use a structurally different CETP inhibitor as a control. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
Inconsistent Data Between Cell Lines The expression level of the off-target protein may vary between different cell lines.Perform target validation experiments (e.g., Western blot or qPCR) to confirm the expression of the putative off-target in the cell lines being used.
Lack of Correlation Between CETP Inhibition and Phenotype The observed phenotype is independent of CETP activity.Use a CETP knockout or knockdown cell line as a negative control. If this compound still produces the phenotype in the absence of CETP, it is a confirmed off-target effect.

Quantitative Data Summary

Since a comprehensive public off-target profile for this compound is not available, the following table is a hypothetical example illustrating how to present on-target versus potential off-target data. Researchers would need to generate this data through screening assays.

Target Assay Type IC50 (nM) Comments
CETP Scintillation Proximity Assay4[1][2]On-Target
CETP Human Whole Plasma Assay220[1]On-Target
Hypothetical Kinase AKinase Activity Assay1,500Potential weak off-target
Hypothetical Kinase BKinase Activity Assay>10,000Not a significant off-target
Hypothetical GPCR CRadioligand Binding Assay5,000Potential weak off-target

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Kinase Panel: Select a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., 100-400 kinases).

  • Assay Concentration: Choose a suitable screening concentration. A common starting point is 1 µM to identify potent off-targets.

  • Assay Format: The service provider will typically perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of your compound.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For significant hits (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.

  • Interpretation: Compare the IC50 values for any identified off-target kinases to the on-target IC50 for CETP to assess the selectivity of this compound.

Protocol 2: Chemical Proteomics-Based Target Identification

This protocol provides a general workflow for identifying the cellular targets of a small molecule using a compound-centric chemical proteomics approach.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent labeling) or an affinity tag (e.g., biotin) while aiming to retain its biological activity.

  • Cell Treatment: Treat cultured cells with the this compound probe. Include appropriate controls, such as vehicle-treated cells and cells treated with an excess of the non-tagged this compound to compete for binding sites.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Affinity Enrichment: Use the affinity tag (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have bound to the this compound probe.

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples. These are the potential on- and off-targets of this compound.

  • Target Validation: Validate the identified off-targets using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or functional assays.

Visualizations

CETP_Signaling_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE BMS795311 This compound BMS795311->CETP Inhibition CE Cholesteryl Esters TG Triglycerides

Caption: CETP-mediated lipid transfer pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation cluster_validation Target Confirmation in_silico Computational Screening kinase_panel Kinase Panel Screening in_silico->kinase_panel Hypothesis Generation cell_assays Cell-Based Assays kinase_panel->cell_assays chem_proteomics Chemical Proteomics chem_proteomics->cell_assays target_validation Orthogonal Validation cell_assays->target_validation start This compound start->in_silico start->kinase_panel start->chem_proteomics

Caption: Workflow for identifying and validating potential off-target effects of this compound.

References

Addressing BMS-795311 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with the CETP inhibitor, BMS-795311, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP), with an IC50 of approximately 4 nM.[1] Like many small molecule inhibitors, particularly those targeting protein-protein interactions in a hydrophobic pocket, this compound is a lipophilic compound with poor aqueous solubility. This can present challenges in experimental settings, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced biological activity in in-vitro and cell-based assays.

Q2: What are the known physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₃H₂₃F₁₀NO₃[1]
Molecular Weight671.52 g/mol [1]
AppearanceSolid
Solubility10 mM in DMSO

Q3: What is the general procedure for preparing a working solution of this compound in an aqueous buffer?

A3: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Q4: Can I store this compound solutions?

A4: It is recommended to prepare fresh working solutions of this compound in aqueous buffers for each experiment. If storage is necessary, it is best to store the concentrated stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage as the compound may precipitate out of solution over time.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue for poorly soluble compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 Is the final concentration high? step2 Use a Two-Step Dilution step1->step2 Precipitation persists end Solution Stable step1->end Resolved step3 Increase DMSO Concentration (with caution) step2->step3 Still precipitating step2->end Resolved step4 Add a Surfactant step3->step4 Still precipitating step3->end Resolved step5 Use a Protein Carrier step4->step5 Still precipitating step4->end Resolved step5->end Resolved

Caption: A stepwise approach to resolving compound precipitation.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound if your experimental design allows.

  • Perform a Two-Step or Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the Final DMSO Concentration: While aiming for a low final DMSO concentration is ideal, sometimes a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Incorporate a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in your final buffer can help to solubilize lipophilic compounds.

  • Use a Protein Carrier: If your assay is compatible, adding a protein carrier like bovine serum albumin (BSA) at a concentration of 0.1-1 mg/mL to your buffer can help to bind and solubilize this compound.

Issue 2: Inconsistent results or lower than expected potency in biological assays.

This can be a consequence of compound precipitation that is not visible to the naked eye, leading to a lower effective concentration of the inhibitor.

Solutions:

  • Sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution in a water bath sonicator. This can help to break up any small, invisible aggregates and improve the homogeneity of the solution.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution.

  • Prepare Solutions Fresh: As mentioned in the FAQs, always prepare fresh working solutions immediately before use to minimize the chances of precipitation over time.

  • Filter the Solution (with caution): If you suspect larger aggregates, you can filter the final working solution through a low protein-binding 0.22 µm filter. However, be aware that this could also remove some of the dissolved compound if it adsorbs to the filter membrane.

Experimental Protocols

Protocol 1: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight = 671.52 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 6.7152 mg of this compound.

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. This is your 10 mM stock solution.

  • Prepare a 100 µM Intermediate Solution in PBS:

    • Add 990 µL of PBS (pH 7.4) to a new sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the PBS.

    • Immediately vortex the solution for 30 seconds to ensure rapid and thorough mixing. This is your 100 µM intermediate solution. The final DMSO concentration is 1%.

  • Prepare the 10 µM Final Working Solution in PBS:

    • Add 900 µL of PBS (pH 7.4) to a new sterile microcentrifuge tube.

    • Add 100 µL of the 100 µM intermediate solution to the PBS.

    • Vortex thoroughly. This is your 10 µM final working solution. The final DMSO concentration is 0.1%.

Workflow for Solution Preparation:

G start This compound Solid step1 Dissolve in DMSO to make 10 mM stock start->step1 step2 Dilute 1:100 in PBS to make 100 µM intermediate step1->step2 step3 Dilute 1:10 in PBS to make 10 µM final solution step2->step3 end Final Working Solution (0.1% DMSO) step3->end

Caption: A workflow for preparing a this compound working solution.

Signaling Pathway

CETP-Mediated Lipid Transfer Pathway

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins (e.g., VLDL, LDL) in exchange for triglycerides (TG). Inhibition of CETP by this compound is expected to block this process, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol.

G cluster_hdl HDL Metabolism cluster_ldl LDL/VLDL Metabolism hdl HDL ce_hdl Cholesteryl Esters (CE) hdl->ce_hdl LCAT-mediated esterification cetp CETP ce_hdl->cetp CE Transfer ldl LDL / VLDL tg_ldl Triglycerides (TG) ldl->tg_ldl TG Transfer tg_ldl->cetp cetp->hdl cetp->ldl bms This compound bms->cetp Inhibition

Caption: The role of CETP in lipid transfer and its inhibition by this compound.

References

Technical Support Center: Minimizing Variability in Kinase Inhibitor In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving kinase inhibitors. While direct public information on BMS-795311 is limited, the principles and methodologies outlined here are broadly applicable to small molecule kinase inhibitors in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vivo studies with kinase inhibitors?

Variability in in vivo studies can arise from multiple factors, broadly categorized as biological, experimental, and compound-related. Understanding these sources is the first step toward minimizing their impact.

  • Biological Variability:

    • Animal-related factors: Age, sex, weight, genetic background, and health status of the animals can all introduce variability.[1][2] Even subtle differences in the gut microbiome can influence drug metabolism and efficacy.

    • Tumor model-related factors: The type of xenograft or allograft, tumor implantation site, and the initial tumor volume can significantly affect study outcomes.[3][4]

  • Experimental Variability:

    • Investigator-related factors: Differences in handling, dosing technique, and measurement methods between technicians can be a major source of variation.[5]

    • Environmental factors: Variations in housing conditions, diet, light-dark cycles, and temperature can impact animal physiology and drug response.

  • Compound-related Variability:

    • Formulation: The vehicle, solubility, and stability of the kinase inhibitor formulation are critical for consistent drug exposure.

    • Pharmacokinetics (PK) and Pharmacodynamics (PD): Inherent inter-animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable target engagement and efficacy.[6][7]

Q2: How can I choose the right animal model for my kinase inhibitor study?

Selecting an appropriate animal model is crucial for obtaining relevant and reproducible data.

  • Target Expression: Ensure the chosen cell line for xenografts or the genetic background of the model expresses the target kinase at relevant levels.

  • Pharmacological Relevance: The model should be sensitive to the mechanism of action of your kinase inhibitor. For example, if the inhibitor targets a specific mutation, the model should harbor that mutation.

  • Growth Characteristics: The tumor growth rate should be consistent and allow for a therapeutic window to observe the effects of the treatment.

  • Predictive Value: Whenever possible, choose models that have been shown to correlate with clinical outcomes for similar classes of drugs.[3]

Q3: What are the best practices for preparing and administering a kinase inhibitor formulation?

Consistent formulation and administration are key to reducing variability in drug exposure.

  • Formulation Development:

    • Develop a stable and homogenous formulation.

    • Assess the solubility and stability of the compound in the chosen vehicle over the duration of the study.

    • Commonly used vehicles include solutions (e.g., saline, PBS), suspensions (e.g., with methylcellulose or carboxymethylcellulose), and lipid-based formulations.

  • Administration:

    • Use precise and consistent dosing techniques (e.g., oral gavage, intraperitoneal injection).

    • Ensure accurate dose calculations based on the most recent animal body weights.

    • Randomize animals to treatment groups to avoid bias.

Troubleshooting Guides

Issue 1: High variability in tumor growth within the same treatment group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent initial tumor size Measure tumors accurately before randomization and exclude animals with tumors outside a predefined size range (e.g., 100-150 mm³).
Variable tumor take rate Ensure consistent cell viability and injection technique during tumor implantation.
Inaccurate or inconsistent dosing Re-train technical staff on proper animal handling and dosing procedures. Prepare fresh formulations regularly and ensure proper mixing before each dose.
Health status of animals Monitor animals daily for any signs of illness or distress that could impact tumor growth.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor bioavailability Conduct pharmacokinetic (PK) studies to determine the drug's absorption and exposure in the animals. Consider optimizing the formulation or administration route.
Rapid metabolism Analyze plasma samples for major metabolites. If the compound is rapidly cleared, a different dosing schedule (e.g., more frequent dosing) may be necessary.
Off-target effects Profile the kinase inhibitor against a broad panel of kinases to identify potential off-target activities that could confound the in vivo results.
Insufficient target engagement Conduct pharmacodynamic (PD) studies to measure the inhibition of the target kinase in the tumor tissue at different time points after dosing.

Experimental Protocols

Protocol 1: Tumor Growth Inhibition Study in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture cancer cells (e.g., a human cancer cell line with a known driver mutation targeted by the kinase inhibitor) under standard conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

    • Implant a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the kinase inhibitor formulation and the vehicle control.

    • Administer the treatment according to the planned dose and schedule (e.g., once daily oral gavage).

    • Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor activity.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF GeneExpression GeneExpression TF->GeneExpression Gene Expression (Proliferation, Survival) GrowthFactor Growth Factor GrowthFactor->RTK BMS_Inhibitor Kinase Inhibitor (e.g., this compound) BMS_Inhibitor->RTK

Caption: A simplified diagram of a common signaling pathway targeted by receptor tyrosine kinase inhibitors.

Experimental Workflow

G cluster_preclinical In Vivo Study Workflow start Start: Animal Acclimatization implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration (Kinase Inhibitor / Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint (e.g., Tumor Size Limit) data_collection->endpoint analysis Data Analysis (%TGI, Statistics) endpoint->analysis end End: Report Generation analysis->end

Caption: A typical experimental workflow for an in vivo tumor growth inhibition study.

Logical Relationship: Troubleshooting Variability

G cluster_causes Potential Causes cluster_solutions Potential Solutions Variability High In Vivo Variability Animal Animal Factors Variability->Animal Experiment Experimental Technique Variability->Experiment Compound Compound Formulation Variability->Compound Standardize Standardize Animal Characteristics Animal->Standardize SOPs Implement Strict SOPs and Training Experiment->SOPs Optimize Optimize Formulation and Dosing Compound->Optimize

Caption: A logical diagram illustrating the relationship between causes of variability and their solutions.

References

Technical Support Center: Interpreting Unexpected Results with CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Ester Transfer Protein (CETP) inhibitors. The content addresses common challenges and unexpected outcomes observed during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are using a CETP inhibitor and observe a significant increase in HDL-C levels, as expected. However, we are not seeing the anticipated atheroprotective effects in our animal models. Why might this be the case?

A1: This is a critical observation that mirrors the early clinical trial results of several CETP inhibitors. While a substantial increase in high-density lipoprotein cholesterol (HDL-C) is a hallmark of CETP inhibition, the functional quality of the HDL particles may be altered.[1] Research suggests that CETP inhibitors can lead to an increase in larger, cholesterol-laden HDL particles. These larger particles may have a reduced capacity to accept cholesterol from macrophages, a key initial step in reverse cholesterol transport.[2] Furthermore, some studies indicate that CETP inhibitors might increase the concentration of HDL subspecies that contain apolipoprotein C3 (ApoC3), which are paradoxically associated with a higher risk of coronary heart disease.[1] Therefore, it is crucial to assess not just the quantity (HDL-C levels) but also the quality and function of the HDL particles in your experiments.

Q2: Our CETP inhibitor is showing off-target effects, specifically an increase in blood pressure and electrolyte imbalances in our in vivo studies. Is this a known class effect?

A2: This is not a universal class effect but was a significant issue with the first-generation CETP inhibitor, torcetrapib . Clinical trials with torcetrapib were prematurely terminated due to an increased risk of cardiovascular events and death.[3][4] This was attributed to off-target effects, including an increase in blood pressure, which was linked to elevated aldosterone and cortisol production.[3][4][5] Importantly, these steroidogenic effects were found to be independent of CETP inhibition.[5] Subsequent CETP inhibitors, such as anacetrapib and dalcetrapib, did not demonstrate these significant off-target effects on blood pressure and aldosterone.[5] If you are observing such effects, it may be specific to the chemical structure of your compound and warrants further investigation into its potential interaction with steroid hormone synthesis pathways.

Q3: We are evaluating a CETP inhibitor that, unlike older compounds, shows a significant reduction in LDL-C. What is the current understanding of how CETP inhibitors lower LDL-C?

A3: The LDL-C lowering effect of potent CETP inhibitors is a key area of current research and is thought to be a primary driver of the modest cardiovascular benefits seen with anacetrapib. The proposed mechanisms for LDL-C reduction by CETP inhibitors include:

  • Decreased transfer of cholesteryl esters to triglyceride-rich lipoproteins: By inhibiting the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL), there is less cholesterol available for the subsequent conversion of VLDL to LDL.

  • Increased clearance of LDL particles: Some CETP inhibitors, like anacetrapib and the newer obicetrapib, have been shown to increase the fractional catabolic rate of LDL-apoB, meaning they enhance the removal of LDL particles from circulation.[6] This may be due to an upregulation of the LDL receptor.[7]

The benefit of anacetrapib in the REVEAL trial is largely attributed to its non-HDL-C lowering effects rather than its HDL-C raising properties.[8][9]

Q4: We are planning a study with dalcetrapib and have read about a pharmacogenomic interaction. Can you explain the significance of the ADCY9 genotype?

A4: The clinical development of dalcetrapib has highlighted a significant pharmacogenomic interaction with a single nucleotide polymorphism (SNP), rs1967309, in the adenylate cyclase type 9 (ADCY9) gene.[10][11][12] In the dal-OUTCOMES trial, patients with the AA genotype at this SNP showed a potential for reduced cardiovascular events when treated with dalcetrapib, whereas those with the GG genotype had a trend towards increased risk.[11][12]

The proposed mechanism involves the intracellular role of CETP in macrophages. Dalcetrapib is thought to inhibit the transfer of cholesteryl esters within the macrophage, leading to an accumulation of free cholesterol in the endoplasmic reticulum. In individuals with the protective AA genotype, which is associated with reduced ADCY9 activity, there is a paradoxical increase in cyclic AMP (cAMP) levels. This increase in cAMP is believed to upregulate ABCA1-mediated cholesterol efflux, thus counteracting the cholesterol accumulation and potentially providing a protective effect.[10][11][12] This interaction appears to be specific to dalcetrapib, as it has not been observed with other CETP inhibitors like anacetrapib.[13]

Troubleshooting Guides

Issue 1: Discrepancy Between Lipid Changes and Cardiovascular Outcomes
Symptom Possible Causes Recommended Actions
Significant increase in HDL-C and decrease in LDL-C without a corresponding reduction in atherosclerotic plaque formation or cardiovascular events in experimental models.1. Altered HDL Function: The CETP inhibitor may be creating dysfunctional HDL particles that are poor mediators of reverse cholesterol transport.[1] 2. Focus on Non-HDL-C: The atheroprotective benefit may be more closely linked to the reduction in non-HDL-C and apolipoprotein B (apoB) containing lipoproteins rather than the increase in HDL-C.[8] 3. Off-Target Effects: The compound may have subtle, uncharacterized off-target effects that counteract the beneficial lipid modifications.1. Assess HDL Function: Perform cholesterol efflux assays using macrophages and patient serum to determine the capacity of the HDL particles to accept cholesterol. 2. Measure ApoB-Containing Lipoproteins: Quantify apoB levels and analyze lipoprotein subfractions to get a clearer picture of the changes in atherogenic particles. 3. Comprehensive Safety Pharmacology: Conduct broad screening for off-target activities, especially if any unexpected physiological changes are observed.
Issue 2: Unexpected Safety Signals
Symptom Possible Causes Recommended Actions
Increased blood pressure, changes in serum electrolytes (e.g., potassium, sodium, bicarbonate).1. Torcetrapib-like Off-Target Effects: The compound may be interacting with the renin-angiotensin-aldosterone system, leading to increased aldosterone synthesis.[3][5] 2. Novel Off-Target Activity: The molecule could have a unique and previously uncharacterized off-target pharmacology.1. Measure Aldosterone and Cortisol Levels: Directly assess the impact of the compound on adrenal steroid hormone production. 2. In Vitro Target Screening: Utilize a broad panel of in vitro assays to identify potential off-target binding and functional activity. 3. Structural Comparison: Compare the chemical structure of your compound to torcetrapib to identify any shared moieties that might be responsible for the observed effects.

Data Presentation: Summary of Major CETP Inhibitor Clinical Trials

Drug Clinical Trial HDL-C Change LDL-C Change Primary Cardiovascular Outcome Reason for Discontinuation/Outcome
Torcetrapib ILLUMINATE+72.1%[14]-24.9%[14]Increased risk of death and cardiovascular events.[3][4]Terminated early due to increased mortality and cardiovascular events attributed to off-target effects (e.g., increased blood pressure).[3][4][8]
Dalcetrapib dal-OUTCOMES+31-40%[15]Negligible effect.[3]No reduction in cardiovascular events.Terminated early for futility.[8] A pharmacogenomic interaction with the ADCY9 gene was later identified.[10][11][12]
Evacetrapib ACCELERATE+130%[16]-37%[16]No reduction in cardiovascular events.[16][17]Terminated early for futility.[8][17]
Anacetrapib REVEAL+104%[18]-40%[18]9% relative risk reduction in major coronary events.[8][18]Showed modest benefit, but the manufacturer decided not to seek regulatory approval.[8]
Obicetrapib ROSE (Phase 2)--51% (at 10mg dose)[19]N/A (Phase 2)Phase 3 trials are ongoing.[19]

Experimental Protocols: Key Clinical Trial Methodologies

Trial Drug Patient Population Primary Endpoint Duration
ILLUMINATE Torcetrapib~15,000 patients at high cardiovascular risk.Time to first major cardiovascular event (coronary heart disease death, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina).Terminated prematurely.
dal-OUTCOMES Dalcetrapib~15,871 patients with a recent acute coronary syndrome.Composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.Terminated prematurely.
ACCELERATE Evacetrapib~12,092 patients at high risk for vascular events (e.g., recent acute coronary syndrome, diabetes with coronary disease, peripheral arterial disease).[17]Composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[17]Median of 26 months (terminated prematurely).[17]
REVEAL Anacetrapib~30,449 adults with atherosclerotic vascular disease on intensive statin therapy.[18]First major coronary event (composite of coronary death, myocardial infarction, or coronary revascularization).[18]Median of 4.1 years.[18]

Mandatory Visualizations

CETP_Mechanism cluster_hdl HDL Metabolism cluster_vldl_ldl VLDL/LDL Metabolism HDL HDL (High-Density Lipoprotein) CE_HDL Cholesteryl Esters (in HDL) HDL->CE_HDL LCAT CETP CETP (Cholesteryl Ester Transfer Protein) CE_HDL->CETP CE Transfer VLDL_LDL VLDL / LDL (ApoB-containing lipoproteins) TG_VLDL_LDL Triglycerides (in VLDL/LDL) CETP->VLDL_LDL TG Transfer CETP_Inhibitor CETP Inhibitor CETP_Inhibitor->CETP Inhibits

Caption: Mechanism of Action of CETP and its Inhibition.

Torcetrapib_Off_Target cluster_cetp On-Target Effect cluster_off_target Off-Target Effects Torcetrapib Torcetrapib CETP CETP Inhibition Torcetrapib->CETP Intended Action Adrenal Adrenal Gland Torcetrapib->Adrenal Unintended Action HDL_C ↑ HDL-C CETP->HDL_C LDL_C ↓ LDL-C CETP->LDL_C Aldosterone ↑ Aldosterone Adrenal->Aldosterone BP ↑ Blood Pressure Aldosterone->BP CV_Events ↑ Adverse CV Events BP->CV_Events

Caption: On-Target vs. Off-Target Effects of Torcetrapib.

Dalcetrapib_ADCY9 cluster_genotype ADCY9 Genotype Interaction cluster_aa AA Genotype cluster_gg GG Genotype Dalcetrapib Dalcetrapib Macrophage Macrophage Dalcetrapib->Macrophage Enters Cell ADCY9_AA ↓ ADCY9 Activity ADCY9_GG Normal ADCY9 Activity cAMP_AA ↑ cAMP ADCY9_AA->cAMP_AA Efflux_AA ↑ Cholesterol Efflux cAMP_AA->Efflux_AA Outcome_AA ↓ CV Events Efflux_AA->Outcome_AA cAMP_GG Normal cAMP ADCY9_GG->cAMP_GG Efflux_GG Normal Cholesterol Efflux cAMP_GG->Efflux_GG Outcome_GG ↑ CV Events Efflux_GG->Outcome_GG

Caption: Dalcetrapib's Interaction with ADCY9 Genotype.

References

Technical Support Center: BMS-795311 Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for conducting stability and degradation studies for a research compound. The information presented is based on established scientific principles and regulatory guidelines for small molecules. All data, protocols, and pathways are illustrative and should not be considered as experimentally verified results for BMS-795311. Researchers should always develop and validate specific protocols based on the unique properties of their compound and intended application.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

A1: Forced degradation studies, or stress testing, are experiments that intentionally degrade a drug substance using more severe conditions than in accelerated stability testing.[1] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help to understand the chemical breakdown pathways of the molecule.[2][3]

  • Method Development: The degradation products generated are used to develop and validate stability-indicating analytical methods, ensuring the method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

  • Assessing Intrinsic Stability: These studies reveal the inherent stability of the molecule and identify its vulnerabilities to various stress factors such as acid, base, oxidation, heat, and light.[1]

  • Formulation and Packaging Development: Knowledge of a compound's stability profile aids in the development of a stable formulation and the selection of appropriate packaging.[1]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Based on ICH guidelines, a standard set of stress conditions are used to evaluate the stability of a drug substance.[3] These typically include:

  • Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl).

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).[3]

  • Thermal Stress: Exposure to high temperatures, often in 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[3]

  • Photostability: Exposure to a controlled source of UV and visible light.

Q3: What is the target level of degradation in a forced degradation study?

A3: The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate for the validation of chromatographic assays.[1][4] This range is sufficient to produce a reasonable amount of degradation products for analytical method development, while avoiding the formation of secondary degradants that may not be relevant to real-world storage conditions.[5]

Q4: How long should a forced degradation study last?

A4: The duration of stress testing depends on the stability of the compound and the stress condition. For hydrolysis studies, it may range from a few hours to several days. For oxidative stress, the reaction is often rapid and is typically limited to 24 hours to prevent excessive degradation.[3] Thermal and photostability studies may also be conducted over several days. The key is to monitor the degradation over time to determine the optimal endpoint.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under any stress condition. The compound is highly stable. The stress conditions are not harsh enough.Increase the concentration of the stressing agent (acid, base, oxidant). Extend the duration of the study. Increase the temperature for thermal stress. Ensure direct exposure to the light source for photostability.
Complete (100%) degradation observed immediately. The stress conditions are too harsh. The compound is highly labile under the tested condition.Reduce the concentration of the stressing agent. Decrease the temperature of the reaction. Shorten the exposure time and sample at earlier time points.
Inconsistent or irreproducible results between experiments. Inconsistent preparation of solutions. Fluctuations in experimental conditions (e.g., temperature, light intensity). Issues with the analytical method.Prepare fresh solutions for each experiment. Carefully control and monitor all experimental parameters. Verify the performance and suitability of the analytical method (e.g., HPLC).
Appearance of many unexpected peaks in the chromatogram. Formation of secondary degradation products due to over-stressing. Interaction with excipients (if testing a drug product). Contamination of the sample or solvent.Reduce the severity of the stress conditions. Analyze a placebo (excipients only) to identify excipient-related peaks.[3] Use high-purity solvents and clean glassware.
Poor peak shape or resolution in the HPLC analysis. Inappropriate mobile phase or column for separating the API and its degradants. Co-elution of degradation products.Optimize the HPLC method (e.g., change the mobile phase composition, gradient, pH, or column type).

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on "this compound."

Table 1: Summary of Forced Degradation Results for "this compound"

Stress ConditionTime (hours)"this compound" Assay (% Remaining)Number of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl (60°C)2488.525.8 (RRT 0.85)
0.1 M NaOH (RT)885.239.1 (RRT 0.72)
3% H₂O₂ (RT)490.118.2 (RRT 1.15)
Thermal (80°C)4892.714.5 (RRT 0.91)
Photolytic7295.313.1 (RRT 1.28)
*RRT = Relative Retention Time

Experimental Protocols

General Protocol for Forced Degradation of a Small Molecule Drug Substance

1. Objective: To investigate the intrinsic stability of the drug substance under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

2. Materials:

  • Drug Substance (e.g., "this compound")

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., Hydrochloric Acid)

  • Bases (e.g., Sodium Hydroxide)

  • Oxidizing Agents (e.g., Hydrogen Peroxide)

  • Buffers

  • Calibrated analytical balance, pH meter, volumetric flasks, and pipettes.

  • Temperature-controlled oven, water bath, and photostability chamber.

  • Validated HPLC method.

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Incubate the solution at a specified temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with a base (e.g., 0.1 M NaOH) before dilution and analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).

    • Incubate at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an acid (e.g., 0.1 M HCl) before analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add a specified volume of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at various time points.

    • Quench the reaction if necessary and analyze.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Withdraw samples at various time points.

    • Dissolve the samples in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep control samples protected from light.

    • Withdraw samples at specified time points and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the remaining drug substance and the relative amounts of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_sample Prepare Drug Substance Solution start->prep_sample acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photolytic Stress prep_sample->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data end End data->end

Caption: Experimental workflow for a forced degradation study.

CETP_Pathway cluster_lipoproteins Lipoproteins hdl HDL cetp CETP hdl->cetp CE vldl_ldl VLDL / LDL vldl_ldl->cetp TG cetp->hdl TG cetp->vldl_ldl CE bms795311 This compound bms795311->cetp Inhibition

Caption: Hypothetical signaling pathway for a CETP inhibitor.

Troubleshooting_Tree start Stability Issue Observed q1 Is there any degradation? start->q1 a1_yes Is degradation within 5-20%? q1->a1_yes Yes a1_no Increase Stress: - Higher Temp - Higher [Reagent] - Longer Duration q1->a1_no No a2_yes Proceed with Method Validation a1_yes->a2_yes Yes a2_no Is degradation > 20%? a1_yes->a2_no No a3_yes Decrease Stress: - Lower Temp - Lower [Reagent] - Shorter Duration a2_no->a3_yes Yes a3_no Check for other issues: - Analytical Method - Sample Prep a2_no->a3_no No

Caption: Decision tree for troubleshooting stability study outcomes.

References

Avoiding compound precipitation in BMS-795311 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor. The following resources are designed to help avoid common experimental issues, particularly compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1][2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels.[4]

Q2: What is the known solubility of this compound?

Q3: I am observing precipitation after adding this compound to my cell culture media. What could be the cause?

A3: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. It can be caused by several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your media may be above its solubility limit.

  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

  • Temperature Changes: Moving the compound from a storage temperature (e.g., -20°C) to the experimental temperature (e.g., 37°C) can affect its solubility.

  • Interactions with Media Components: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q4: How can I prevent this compound from precipitating in my experiments?

A4: To prevent precipitation, consider the following strategies:

  • Use a Low Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells and may still not prevent precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform serial dilutions in your vehicle (e.g., media with the same final DMSO concentration) to gradually lower the concentration.

  • Pre-warm Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the compound.

  • Vortexing/Mixing: Gently vortex or mix the solution immediately after adding this compound to ensure it is evenly dispersed.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or assay.

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to troubleshoot precipitation issues with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.1. Reduce the volume of DMSO stock added: Use a more dilute stock solution if possible. 2. Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in the final buffer/media. 3. Slowly add the stock solution while vortexing: This can help to disperse the compound more effectively.
Precipitate forms over time in the incubator. Poor aqueous solubility at 37°C: The compound may be initially dispersed but is not truly dissolved and aggregates over time at the higher temperature.1. Determine the maximum soluble concentration: Perform a solubility test in your specific media at 37°C. 2. Use a carrier protein: In some cases, adding a small amount of purified bovine serum albumin (BSA) to the media can help to keep hydrophobic compounds in solution. 3. Consider a different formulation: For in vivo studies, different formulation strategies may be necessary.
Inconsistent results between experiments. Variable precipitation: The amount of compound that precipitates may differ between experiments, leading to inconsistent effective concentrations.1. Centrifuge your final working solution: Before adding the solution to your cells/assay, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. This will ensure you are working with the soluble fraction of the compound. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions where precipitation may have occurred over time.

Quantitative Data Summary

The following table summarizes the available physicochemical and activity data for this compound.

Parameter Value Reference
Molecular Weight 671.52 g/mol [2]
Molecular Formula C₃₃H₂₃F₁₀NO₃[2]
IC₅₀ (CETP, enzyme-based SPA) 4 nM[1][2]
IC₅₀ (human whole plasma assay) 0.22 µM[1]
Solubility in DMSO 10 mM[3]
Solubility in Ethanol No data available
Solubility in PBS No data available
Solubility in Cell Culture Media No data available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 6.715 mg of this compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, sterile cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (resulting in a 100 µM solution in 1% DMSO).

      • Vortex gently.

      • Add 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed media to get the final 10 µM working solution in 0.1% DMSO.

    • Visually inspect the final working solutions for any signs of precipitation.

    • If precipitation is observed, refer to the Troubleshooting Guide.

    • Add the final working solutions to the cells.

Signaling Pathways and Experimental Workflows

CETP Inhibition Signaling Pathway

CETP_Inhibition_Pathway CETP Inhibition and its Effect on Lipoprotein Metabolism HDL High-Density Lipoprotein (HDL) CETP Cholesteryl Ester Transfer Protein (CETP) HDL->CETP Donates Cholesteryl Esters LDL_VLDL Low-Density Lipoprotein (LDL) & Very-Low-Density Lipoprotein (VLDL) LDL_VLDL->CETP Donates Triglycerides CETP->HDL Transfers to CETP->LDL_VLDL Transfers to Increased_HDL Increased HDL-C Levels Decreased_LDL Decreased LDL-C Levels BMS795311 This compound BMS795311->CETP Inhibits Cholesteryl_Esters Cholesteryl Esters Triglycerides Triglycerides

Caption: Mechanism of this compound via CETP inhibition.

Experimental Workflow for Avoiding Precipitation

Experimental_Workflow Workflow for Preparing this compound Working Solutions Start Start Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Thaw_Stock Thaw Stock Solution at Room Temperature Prepare_Stock->Thaw_Stock Serial_Dilution Perform Serial Dilutions in Pre-warmed Media Thaw_Stock->Serial_Dilution Prewarm_Media Pre-warm Cell Culture Media to 37°C Prewarm_Media->Serial_Dilution Visual_Inspect Visually Inspect for Precipitation Serial_Dilution->Visual_Inspect Precipitate_Observed Precipitate Observed Visual_Inspect->Precipitate_Observed Yes No_Precipitate No Precipitate Visual_Inspect->No_Precipitate No Troubleshoot Refer to Troubleshooting Guide Precipitate_Observed->Troubleshoot Proceed Proceed with Experiment No_Precipitate->Proceed End End Proceed->End

Caption: Recommended workflow for preparing this compound solutions.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Logic Troubleshooting Logic for this compound Precipitation Problem Problem: Precipitation Observed Cause1 Possible Cause 1: Exceeded Solubility Problem->Cause1 Cause2 Possible Cause 2: Solvent Shock Problem->Cause2 Cause3 Possible Cause 3: Temperature Effects Problem->Cause3 Solution4 Solution: Centrifuge and Use Supernatant Problem->Solution4 General Solution Solution1 Solution: Lower Final Concentration Cause1->Solution1 Solution2 Solution: Use Stepwise Dilution Cause2->Solution2 Solution3 Solution: Pre-warm Diluent Cause3->Solution3

Caption: Troubleshooting logic for this compound precipitation.

References

Best practices for handling and storing BMS-795311

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for handling and storing BMS-795311, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, which can maintain its stability for at least 12 months to two years.[1] For short-term storage, 4°C is acceptable for up to six months.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO up to 10 mM.[2] Stock solutions should be stored at -80°C or -20°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3] By inhibiting this process, this compound effectively increases HDL cholesterol levels.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is for research use only.[2] Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Potency of this compound

Assay TypeIC50 Value
Enzyme-based Scintillation Proximity Assay (SPA)4 nM[4]
Human Whole Plasma Assay (hWPA)0.22 µM[4]

Table 2: Recommended Storage Conditions

FormTemperatureDuration
Solid Powder-20°C≥ 12 months[2]
Solid Powder4°C6 months[2]
In Solvent-80°C6 months[2]
In Solvent-20°C6 months[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CETP signaling pathway and a general experimental workflow for a CETP inhibition assay.

CETP_Signaling_Pathway HDL HDL CETP CETP HDL->CETP CE VLDL_LDL VLDL/LDL VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE BMS795311 This compound BMS795311->CETP Inhibits CE Cholesteryl Esters TG Triglycerides

CETP Signaling Pathway and Inhibition by this compound

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, CETP, Donor/Acceptor Molecules) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_reagents Add Reagents to Plate prep_reagents->add_reagents prep_inhibitor->add_reagents pre_incubate Pre-incubate Enzyme with Inhibitor add_reagents->pre_incubate start_reaction Start Reaction (Add Substrate) pre_incubate->start_reaction measure_signal Measure Fluorescence/Signal Kinetically at 37°C start_reaction->measure_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_signal->analyze_data end End analyze_data->end

General Workflow for a CETP Inhibition Assay

Experimental Protocol: In Vitro CETP Inhibition Assay

This protocol provides a general method for determining the IC50 value of this compound using a fluorometric CETP inhibitor screening kit.

Materials:

  • This compound

  • CETP Assay Kit (containing enriched human CETP, donor and acceptor molecules, and assay buffer)

  • DMSO

  • Microplate reader capable of fluorescence detection

  • Black, flat-bottom 96-well plates

  • Standard laboratory pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare the CETP assay buffer and reconstitute the enriched human CETP, donor, and acceptor molecules according to the kit manufacturer's instructions. Keep all components on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order:

      • Control wells (no inhibitor)

      • Test wells (with different concentrations of this compound)

      • Blank wells (no enzyme)

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the reconstituted enriched human CETP to all wells except the blank wells.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 30 minutes, protected from light. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the donor and acceptor molecules to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 480/511 nm) in kinetic mode for 1-3 hours.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of small volumes.

  • Solution: Ensure pipettes are properly calibrated. When preparing dilutions or adding reagents, use larger volumes where possible. Prepare a master mix of reagents to be added to multiple wells to ensure consistency.[5]

Problem 2: No or very low signal in all wells, including controls.

  • Possible Cause 1: Inactive enzyme.

  • Solution: Ensure the CETP enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use fresh aliquots for each experiment.[6]

  • Possible Cause 2: Incorrect buffer conditions (pH, temperature).

  • Solution: Verify the pH of the assay buffer. Ensure the assay is performed at the recommended temperature (e.g., 37°C). Using ice-cold buffers can significantly reduce enzyme activity.[5][6]

  • Possible Cause 3: Incorrect wavelength settings on the plate reader.

  • Solution: Double-check the excitation and emission wavelengths specified in the assay protocol.[5]

Problem 3: High background signal in blank wells.

  • Possible Cause: Contamination of reagents or autofluorescence of the compound.

  • Solution: Run a control with only the compound and assay buffer to check for intrinsic fluorescence at the measurement wavelengths. If the compound is fluorescent, a different assay format may be needed.

Problem 4: The inhibitor shows poor dose-response or low potency.

  • Possible Cause 1: Inhibitor insolubility.

  • Solution: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%). If solubility is an issue, sonication or gentle warming may help dissolve the compound in the stock solution.

  • Possible Cause 2: Incorrect inhibitor concentration.

  • Solution: Verify the calculations for the serial dilutions. Ensure the stock solution was prepared correctly.

Problem 5: The reaction rate is too fast or too slow.

  • Possible Cause: Incorrect enzyme concentration.

  • Solution: Perform an enzyme titration to determine the optimal concentration of CETP that results in a linear reaction rate over the desired time course.[1] If the reaction is too fast, reduce the enzyme concentration. If it is too slow, increase it.

References

Validation & Comparative

A Comparative Efficacy Analysis of CETP Inhibitors: BMS-795311 and Anacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two cholesteryl ester transfer protein (CETP) inhibitors, BMS-795311 and anacetrapib. The information is compiled from available preclinical and clinical data to support research and drug development efforts in the field of cardiovascular disease.

Introduction

Cholesteryl ester transfer protein (CETP) has been a significant target for therapeutic intervention in dyslipidemia. By inhibiting CETP, these agents aim to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby potentially reducing the risk of atherosclerotic cardiovascular disease. This guide focuses on a direct comparison of two such inhibitors: this compound, a potent preclinical candidate, and anacetrapib, a drug that has undergone extensive clinical evaluation.

Mechanism of Action: CETP Inhibition

Both this compound and anacetrapib function by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. By blocking this transfer, these inhibitors lead to an increase in the cholesterol content of HDL particles and a decrease in the cholesterol content of ApoB-containing lipoproteins.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism cluster_effects Effects of Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters ApoB_lipoproteins ApoB-containing Lipoproteins (VLDL, LDL) ApoB_lipoproteins->CETP Triglycerides CETP->HDL Triglycerides CETP->ApoB_lipoproteins Cholesteryl Esters Increase_HDL ↑ HDL-C Decrease_LDL ↓ LDL-C CETP_inhibitor This compound or Anacetrapib CETP_inhibitor->CETP Inhibits

Diagram 1: Mechanism of Action of CETP Inhibitors.

Preclinical Efficacy

While clinical data for this compound is not publicly available, preclinical studies have established its potency as a CETP inhibitor.

CompoundAssay TypeIC50Reference
This compound Enzyme-based scintillation proximity assay4 nM[1][2][3][4]
Human whole plasma assay0.22 µM[1][4]
Anacetrapib ---

Preclinical animal studies have demonstrated that this compound effectively inhibits CETP activity and increases HDL-C levels. In human CETP (hCETP)/apoB-100 dual transgenic mice, oral administration of this compound at doses of 1-3 mg/kg inhibited plasma cholesteryl ester transfer activity.[1] Furthermore, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size, with an efficacy comparable to torcetrapib.[4]

Clinical Efficacy: Anacetrapib

Anacetrapib has been extensively studied in large-scale clinical trials, most notably the REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) and DEFINE (Determining the EFficacy and Tolerability of CETP INhibition with AnacEtrapib) studies.

Lipid Profile Modification

Anacetrapib has demonstrated significant effects on the lipid profile of patients.

Lipid ParameterDEFINE Trial (% change vs. Placebo)REVEAL Trial (% change vs. Placebo)Reference
LDL-C -39.8%-17% to -41%[5][6]
HDL-C +138.1%+104%[7][5][6]
Non-HDL-C -31.7%-18%[7][6]
ApoB -21%-18%[7][6]
Lp(a) -36.4%-25%[7][8][9]
Cardiovascular Outcomes: The REVEAL Trial

The REVEAL trial was a large, randomized, placebo-controlled study that assessed the efficacy and safety of anacetrapib in over 30,000 adults with atherosclerotic vascular disease who were receiving intensive statin therapy.[7]

OutcomeAnacetrapib GroupPlacebo GroupRate Ratio (95% CI)P-valueReference
Major Coronary Events 10.8%11.8%0.91 (0.85-0.97)0.004[7][10][11]

The trial demonstrated that the addition of anacetrapib to intensive statin therapy resulted in a statistically significant, albeit modest, reduction in the incidence of major coronary events.[7][11]

Experimental Protocols

REVEAL Trial Methodology

The REVEAL trial provides a robust example of a late-stage clinical trial protocol for a CETP inhibitor.

REVEAL_Trial_Workflow cluster_recruitment Patient Recruitment and Screening cluster_randomization Randomization and Treatment cluster_followup Follow-up and Endpoint Assessment Recruitment Recruitment of >30,000 patients with atherosclerotic vascular disease Screening Screening and Run-in (Atorvastatin treatment) Recruitment->Screening Randomization Randomization (1:1) Screening->Randomization Anacetrapib_Arm Anacetrapib 100 mg daily + Atorvastatin Randomization->Anacetrapib_Arm Placebo_Arm Placebo + Atorvastatin Randomization->Placebo_Arm Follow_up Median Follow-up of 4.1 years Anacetrapib_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Assessment: Major Coronary Events (Coronary death, MI, Coronary revascularization) Follow_up->Primary_Endpoint

Diagram 2: Simplified Workflow of the REVEAL Clinical Trial.

Key aspects of the REVEAL trial protocol included: [7]

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: Adults with pre-existing atherosclerotic vascular disease.

  • Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to intensive atorvastatin therapy.

  • Primary Outcome: Composite of coronary death, myocardial infarction, or coronary revascularization.

Preclinical Assay Protocol (Example)

Enzyme-based Scintillation Proximity Assay (SPA) for CETP Inhibition (General Protocol):

  • Reagents: Recombinant human CETP, donor particles (e.g., liposomes containing radiolabeled cholesteryl ester), and acceptor particles (e.g., biotinylated HDL).

  • Procedure:

    • Incubate CETP with the test compound (this compound or anacetrapib) at varying concentrations.

    • Add donor and acceptor particles to initiate the transfer reaction.

    • Add streptavidin-coated SPA beads, which bind to the biotinylated HDL acceptor particles.

  • Detection: As the radiolabeled cholesteryl ester is transferred to the HDL acceptor particles, it comes into close proximity with the SPA beads, generating a light signal that is detected by a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits CETP activity by 50% (IC50) is calculated.

Discussion and Conclusion

The available data presents a clear distinction between this compound and anacetrapib. This compound is a highly potent CETP inhibitor in preclinical models, as evidenced by its low nanomolar IC50 value.[1][2][3][4] However, a comprehensive assessment of its efficacy and safety in humans is not possible due to the lack of publicly available clinical trial data. The development status of this compound remains unclear.

In contrast, anacetrapib has been thoroughly evaluated in large-scale clinical trials. The REVEAL study demonstrated a modest but statistically significant reduction in major coronary events when anacetrapib was added to statin therapy in high-risk patients.[7][10][11] This clinical benefit was accompanied by substantial improvements in the lipid profile, including a marked increase in HDL-C and a significant reduction in LDL-C, non-HDL-C, ApoB, and Lp(a).[7][5][6]

For researchers and drug development professionals, the story of these two molecules highlights the critical transition from preclinical potency to clinical efficacy and safety. While the preclinical profile of this compound was promising, the extensive clinical development of anacetrapib provides valuable insights into the potential, as well as the challenges, of CETP inhibition as a therapeutic strategy for cardiovascular disease. Future research in this area will likely focus on optimizing the risk-benefit profile of CETP inhibitors and identifying patient populations most likely to benefit from this class of drugs.

References

A Tale of Two CETP Inhibitors: A Comparative Analysis of BMS-795311 and Evacetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two cholesteryl ester transfer protein (CETP) inhibitors: BMS-795311 and evacetrapib. While both compounds were developed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), their developmental paths and ultimate fates diverged significantly. This guide synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.

Executive Summary

This compound, a potent and orally bioavailable CETP inhibitor, demonstrated promising preclinical efficacy in raising HDL-C without the adverse off-target effects on blood pressure and aldosterone that plagued the first-generation inhibitor, torcetrapib. However, its clinical development appears to have been discontinued at an early stage. In contrast, evacetrapib progressed to a large-scale Phase 3 clinical trial, ACCELERATE, where it produced substantial beneficial changes in lipid profiles. Despite its potent effects on HDL-C and LDL-C and a clean safety profile regarding blood pressure and aldosterone, evacetrapib failed to reduce major adverse cardiovascular events, leading to the termination of its development. This guide delves into the data that defined the trajectories of these two molecules.

Mechanism of Action: CETP Inhibition

Both this compound and evacetrapib function by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. By blocking this transfer, these inhibitors aim to increase HDL-C levels and decrease LDL-C levels, a lipid profile historically associated with a lower risk of cardiovascular disease.

CETP_Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE Inhibitor This compound or Evacetrapib Inhibitor->CETP CE Cholesteryl Esters TG Triglycerides experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development (Evacetrapib) in_vitro In Vitro Assays (Potency & Selectivity) in_vivo In Vivo Animal Models (Efficacy & Safety) in_vitro->in_vivo phase1 Phase 1 (Safety & Tolerability) in_vivo->phase1 Progression to Clinic bms_path This compound (Discontinued Preclinically/Early Clinical) in_vivo->bms_path phase2 Phase 2 (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase 3 (ACCELERATE) (Large-Scale Efficacy & Safety) phase2->phase3 evacetrapib_path Evacetrapib (Terminated in Phase 3) phase3->evacetrapib_path

Validating the Specificity of BMS-795311 for CETP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cholesteryl ester transfer protein (CETP) inhibitor BMS-795311, with a focus on validating its specificity against other notable CETP inhibitors: torcetrapib, anacetrapib, and dalcetrapib. This document summarizes key quantitative data, details experimental protocols for specificity assessment, and visualizes the workflows involved.

Comparative Analysis of CETP Inhibitor Specificity

The specificity of a drug candidate is a critical determinant of its safety and efficacy profile. Off-target effects can lead to unforeseen adverse events, as notably observed with the first-generation CETP inhibitor, torcetrapib. This guide examines the available data to compare the specificity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and comparator compounds against CETP. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological target. Lower IC50 values indicate greater potency.

CompoundCETP Inhibition (Scintillation Proximity Assay) IC50 (nM)CETP Inhibition (Human Whole Plasma Assay) IC50 (µM)Known Off-Target Liabilities
This compound 4 [1]0.22 [1]Does not increase aldosterone synthase (CYP11B2) mRNA at 10 µM [1]
Torcetrapib52-65-Increases aldosterone and blood pressure[2][3][4]
Anacetrapib7.9-Generally considered to lack the aldosterone-related off-target effects of torcetrapib[4]
Dalcetrapib>100,000 (for C13S CETP mutant)-Lacks the aldosterone and blood pressure-related off-target effects of torcetrapib[5]

Note: A direct head-to-head comparison of this compound against a broad panel of off-target kinases and other enzymes is not extensively available in the public domain. The available data primarily focuses on the off-target effects related to aldosterone synthesis and blood pressure, which were significant liabilities for torcetrapib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the specificity and potency of CETP inhibitors.

CETP Inhibition Scintillation Proximity Assay (SPA)

This assay quantifies the ability of a compound to inhibit the transfer of radiolabeled cholesteryl esters from a donor particle to an acceptor particle, mediated by CETP.

Principle: Radiolabeled cholesteryl ester is incorporated into donor particles (e.g., high-density lipoprotein, HDL). In the presence of CETP, this radiolabeled lipid is transferred to biotinylated acceptor particles (e.g., low-density lipoprotein, LDL). Streptavidin-coated scintillant-containing beads are then added. When the biotinylated acceptor particles bind to the streptavidin beads, the radioactivity is brought into close proximity to the scintillant, generating a light signal that is proportional to the amount of transfer. An inhibitor will reduce this signal.

Protocol:

  • Reaction Mixture Preparation: In a microplate, combine the CETP enzyme, [³H]-cholesteryl ester-labeled HDL donor particles, and biotinylated LDL acceptor particles in an appropriate assay buffer.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) to allow for the enzymatic transfer to occur.

  • Signal Generation: Add streptavidin-coated SPA beads to each well.

  • Signal Detection: After a further incubation period to allow for binding of the biotinylated LDL to the beads, measure the light emission using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Plasma CETP Inhibition Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant matrix, human plasma, which contains all the native lipoproteins and plasma factors.

Principle: Endogenous CETP in human plasma facilitates the transfer of cholesteryl esters between lipoproteins. The assay typically uses exogenous radiolabeled donor lipoproteins and measures their transfer to endogenous acceptor lipoproteins. The inhibition of this transfer by a test compound is quantified.

Protocol:

  • Plasma Preparation: Obtain fresh or frozen human plasma.

  • Reaction Setup: In a microplate, combine a small volume of human plasma with [³H]-cholesteryl ester-labeled HDL.

  • Compound Incubation: Add the test compound at various concentrations and incubate the mixture at 37°C for a defined period (e.g., 4-18 hours).

  • Lipoprotein Precipitation: Precipitate the apoB-containing lipoproteins (VLDL and LDL), which have accepted the radiolabel, using a precipitating agent (e.g., phosphotungstic acid/MgCl₂).

  • Separation: Centrifuge the plate to pellet the precipitated lipoproteins.

  • Quantification: Measure the radioactivity in the supernatant (containing the remaining radiolabeled HDL) or the pellet (containing the radiolabeled acceptor lipoproteins) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of CETP activity for each compound concentration and determine the IC50 value.

Aldosterone Synthase (CYP11B2) mRNA Expression Assay

This assay is used to assess the potential of a compound to induce the expression of the gene encoding aldosterone synthase, a key enzyme in the aldosterone synthesis pathway. Increased expression can be an indicator of potential off-target effects leading to hypertension.

Principle: The assay utilizes quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) to measure the amount of CYP11B2 messenger RNA (mRNA) in a relevant cell line (e.g., human adrenocortical H295R cells) after treatment with the test compound.

Protocol:

  • Cell Culture and Treatment: Culture H295R cells under appropriate conditions. Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24-48 hours). Include a positive control (e.g., angiotensin II) and a vehicle control.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA purification kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template. The reaction mixture includes specific primers for CYP11B2 and a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a labeled probe that binds to the amplified DNA.

  • Data Analysis: Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is determined for both CYP11B2 and the housekeeping gene. Calculate the relative change in CYP11B2 mRNA expression (fold change) using the ΔΔCt method, comparing the treated samples to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflows for assessing CETP inhibition and off-target effects on aldosterone synthesis.

CETP_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis CETP CETP Enzyme Mix Incubate Reaction Mixture (37°C) CETP->Mix Donor Radiolabeled Donor (HDL) Donor->Mix Acceptor Biotinylated Acceptor (LDL) Acceptor->Mix Inhibitor Test Compound (this compound) Inhibitor->Mix SPA_Beads Add SPA Beads Mix->SPA_Beads Transfer Occurs Detect Measure Scintillation SPA_Beads->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the CETP Scintillation Proximity Assay.

CYP11B2_Expression_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Interpretation Cells Culture H295R Cells Treat Treat with Test Compound Cells->Treat RNA_Extract Extract Total RNA Treat->RNA_Extract cDNA_Synth Reverse Transcription (RNA to cDNA) RNA_Extract->cDNA_Synth qPCR Real-Time PCR (CYP11B2 & Housekeeping) cDNA_Synth->qPCR Ct_Values Determine Ct Values qPCR->Ct_Values Fold_Change Calculate Fold Change (ΔΔCt Method) Ct_Values->Fold_Change

Caption: Workflow for CYP11B2 mRNA Expression Assay.

Conclusion

References

Cross-Reactivity of BMS-795311 with Other Transferases: A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, no public data from cross-reactivity studies of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311, against other transferases has been identified. this compound is a potent inhibitor of CETP, a key protein in reverse cholesterol transport. However, its selectivity profile against other functionally related or distinct transferases remains unpublished.

This lack of information prevents a direct comparison of this compound's activity with other transferases. Typically, drug development programs include extensive selectivity profiling to assess potential off-target effects. Such studies would involve screening the compound against a panel of enzymes, including other transferases, to determine its specificity. The absence of this data in the public domain means that a detailed analysis of this compound's cross-reactivity is not possible at this time.

Potential Transferases for Future Cross-Reactivity Studies

For a thorough evaluation of this compound's selectivity, future studies would ideally include assessments against other key lipid transfer proteins and other classes of transferases. These could include:

  • Lecithin-Cholesterol Acyltransferase (LCAT): An enzyme that esterifies free cholesterol on high-density lipoprotein (HDL), playing a crucial role in HDL maturation.

  • Phospholipid Transfer Protein (PLTP): A protein that facilitates the transfer of phospholipids between lipoproteins.

  • Other Acyltransferases: Various enzymes that catalyze the transfer of acyl groups.

  • Glutathione S-Transferases (GSTs): A family of enzymes involved in detoxification.

  • Kinases: While not transferases in the same context as CETP, broad kinase panel screening is a standard practice to identify potential off-target signaling effects.

Hypothetical Experimental Workflow

Should such a study be undertaken, a standard experimental workflow could be employed to assess cross-reactivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bms This compound Stock Solution incubation Incubate this compound with each Transferase and Substrate bms->incubation enzymes Panel of Recombinant Human Transferases enzymes->incubation substrates Specific Substrates for Each Transferase substrates->incubation detection Measure Enzyme Activity (e.g., Fluorescence, Luminescence, Radioactivity) incubation->detection ic50 Determine IC50 Values for each Transferase detection->ic50 comparison Compare IC50 for Target (CETP) vs. Off-Targets ic50->comparison

Caption: A hypothetical workflow for assessing the cross-reactivity of this compound.

Conclusion

The absence of publicly available cross-reactivity data for this compound beyond its primary target, CETP, is a significant knowledge gap. Such information is critical for a comprehensive understanding of its pharmacological profile, including its potential for off-target effects. Researchers and drug development professionals are encouraged to consult proprietary data or conduct independent studies to assess the selectivity of this compound against a broader panel of transferases. Without this essential data, a comparative guide on the cross-reactivity of this compound cannot be provided.

Head-to-head comparison of different CETP inhibitors in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the performance of four key Cholesteryl Ester Transfer Protein (CETP) inhibitors: anacetrapib, torcetrapib, dalcetrapib, and evacetrapib. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, these drugs aim to increase HDL cholesterol ("good cholesterol") levels and decrease LDL cholesterol ("bad cholesterol") levels, a therapeutic strategy for the prevention of cardiovascular diseases. However, the clinical outcomes of CETP inhibitors have been varied, underscoring the importance of understanding their distinct in vitro properties.

Mechanism of Action of CETP Inhibitors

CETP inhibitors primarily function by directly binding to the CETP protein and blocking its lipid transfer activity. This inhibition leads to an accumulation of cholesteryl esters in HDL particles and a reduction of cholesteryl esters in LDL and VLDL particles. The following diagram illustrates the central role of CETP in lipid metabolism and the impact of its inhibition.

Mechanism of CETP Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Binds to LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) TG Triglycerides LDL_VLDL->TG Transfers CETP->LDL_VLDL Binds to CE Cholesteryl Esters CETP->CE Transfers Inhibitors CETP Inhibitors (Anacetrapib, Torcetrapib, Dalcetrapib, Evacetrapib) Inhibitors->CETP Inhibit CE->LDL_VLDL TG->HDL

Caption: Mechanism of CETP and its inhibition.

Head-to-Head Comparison of In Vitro Potency

The in vitro potency of CETP inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in assays measuring CETP activity. A lower IC50 value indicates a higher potency. The following table summarizes the available in vitro IC50 data for the four CETP inhibitors.

CETP InhibitorIC50 (nM) - Recombinant Human CETPIC50 (nM) - Human PlasmaReference(s)
Anacetrapib 21.546.3[1]
30 (for HDL to LDL transfer)[2]
Torcetrapib 25.239.5[1]
Dalcetrapib Modest inhibitorNot explicitly quantified in nM[3]
Evacetrapib 5.526.0[1]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Comparative In Vitro Off-Target Effects

The off-target effects of CETP inhibitors are a critical aspect of their safety profile. Torcetrapib was notably withdrawn from development due to adverse off-target effects, including increased blood pressure and aldosterone levels.[4][5] In vitro studies have shown that torcetrapib can directly stimulate aldosterone release from adrenocortical cells.[6][7] Subsequent CETP inhibitors were developed to avoid these specific liabilities.

CETP InhibitorIn Vitro Off-Target EffectsReference(s)
Anacetrapib Does not exhibit the off-target activities of torcetrapib (e.g., on aldosterone).[1][6] May have a CETP-independent effect on reducing PCSK9 levels.[8][1][6][8]
Torcetrapib Stimulates aldosterone and cortisol synthesis in adrenocortical cells.[6][7][6][7]
Dalcetrapib No significant off-target effects identified in broad in vitro screening.[4] Shows inhibitory activity against various CYP450 enzymes (IC50 values from 1.5 µM for CYP2C8 to 82 µM for CYP2D6).[9][4][9]
Evacetrapib Does not induce aldosterone or cortisol biosynthesis.[10] Shows inhibitory activity against major CYP450 enzymes.[10]

Experimental Protocols

In Vitro CETP Activity Assay (Fluorometric)

A common in vitro method to determine the activity of CETP and the potency of its inhibitors is a fluorometric assay. This assay is available in several commercial kits.

Principle: The assay utilizes a donor particle containing a self-quenched fluorescently labeled lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor particle, leading to dequenching and a measurable increase in fluorescence intensity. The rate of this increase is proportional to the CETP activity.

Typical Workflow:

Fluorometric CETP Activity Assay Workflow start Start prepare Prepare Reagents: - CETP Source (recombinant or plasma) - Donor Particles (self-quenched) - Acceptor Particles - Assay Buffer - CETP Inhibitor dilutions start->prepare mix Mix CETP source with inhibitor dilutions and pre-incubate prepare->mix add_reagents Add donor and acceptor particles to initiate the reaction mix->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure fluorescence intensity (e.g., Ex: 465 nm, Em: 535 nm) kinetically over time incubate->measure analyze Analyze Data: - Calculate rate of fluorescence increase - Determine % inhibition - Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for a fluorometric CETP activity assay.

Conclusion

This guide provides a comparative overview of the in vitro characteristics of four CETP inhibitors. Evacetrapib demonstrates the highest in vitro potency against CETP, followed by anacetrapib and torcetrapib. Dalcetrapib appears to be a more modest inhibitor. A key differentiator lies in their off-target effects, with torcetrapib exhibiting a distinct liability by inducing aldosterone synthesis in vitro, an effect not observed with the other three compounds. The provided experimental protocol for a fluorometric CETP activity assay offers a standard method for researchers to conduct their own comparative studies. This information is crucial for the rational design and development of future therapeutics targeting CETP.

References

Anacetrapib as a Positive Control for BMS-795311 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anacetrapib and BMS-795311, focusing on the use of Anacetrapib as a positive control in experiments involving this compound. Both compounds are potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. Anacetrapib, having undergone extensive clinical trials, serves as a well-characterized benchmark for evaluating novel CETP inhibitors like this compound.

Performance Data Summary

The following tables summarize the available quantitative data for Anacetrapib and this compound, facilitating a direct comparison of their in vitro potency and in vivo effects on lipid profiles.

Table 1: In Vitro CETP Inhibition

CompoundAssay TypeIC50
Anacetrapib CETP-mediated transfer of ³H-CE from HDL to LDL (in vitro)30 nM
This compound Enzyme-based scintillation proximity assay (SPA)4 nM
Human whole plasma assay (hWPA)0.22 µM

Table 2: In Vivo Effects on Lipid Profile

CompoundAnimal ModelDosageKey Findings
Anacetrapib Dyslipidemic Hamsters60 mg/kg/day for 2 weeks- 94% inhibition of CETP activity- 47% increase in HDL-C- No significant change in non-HDL-C
20 mpk/day (chronic)- 63% increase in HDL-c- 45% reduction in LDL-c
This compound Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice3-10 mg/kg (p.o. for 3 days)- Increased high-density lipoprotein-cholesterol (HDL-C) content
Moderately-fat fed hamstersNot specified- Increased HDL cholesterol content and size comparable to torcetrapib[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of CETP inhibition and a typical experimental workflow for evaluating CETP inhibitors.

CETP_Inhibition_Pathway Mechanism of CETP Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Inhibitor Anacetrapib or This compound Inhibitor->CETP Inhibits Transfer

Caption: Mechanism of CETP inhibition by Anacetrapib or this compound.

Experimental_Workflow Experimental Workflow for CETP Inhibitor Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis assay_prep Prepare CETP Inhibition Assay (Fluorometric or SPA) add_compounds Add Test Compounds (this compound) and Controls (Anacetrapib, Vehicle) assay_prep->add_compounds measure_inhibition Measure CETP Activity and Determine IC50 add_compounds->measure_inhibition data_analysis Data Analysis and Comparison measure_inhibition->data_analysis animal_model Select Animal Model (e.g., Dyslipidemic Hamster) dosing Administer Compounds (Vehicle, Anacetrapib, this compound) animal_model->dosing sample_collection Collect Blood Samples dosing->sample_collection lipid_analysis Analyze Lipid Profile (HDL-C, LDL-C, etc.) sample_collection->lipid_analysis lipid_analysis->data_analysis

Caption: A generalized workflow for the in vitro and in vivo evaluation of a novel CETP inhibitor using a positive control.

Experimental Protocols

CETP Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against CETP. This method is based on the principles used in commercially available kits.

1. Materials and Reagents:

  • Recombinant human CETP

  • Donor molecule (e.g., a fluorescently self-quenched neutral lipid)

  • Acceptor molecule (e.g., liposomes)

  • Assay Buffer (e.g., Tris-HCl with BSA)

  • Anacetrapib (positive control)

  • This compound (test compound)

  • Vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of Anacetrapib and this compound in assay buffer. The final concentration of the vehicle should be consistent across all wells and typically below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Acceptor Molecule

    • Test compound (this compound) or control (Anacetrapib, vehicle)

  • Enzyme Addition: Add recombinant human CETP to all wells except for the "no enzyme" control wells.

  • Initiation of Reaction: Add the Donor Molecule to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal curve.

In Vivo Lipid Profile Analysis in a Hamster Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CETP inhibitors on plasma lipid profiles in a dyslipidemic hamster model.

1. Animal Model and Acclimation:

  • Use male Syrian golden hamsters.

  • Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).

  • Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

2. Dosing and Administration:

  • Divide the animals into three groups: Vehicle control, Anacetrapib (positive control), and this compound (test group).

  • Administer the compounds orally (e.g., by gavage) once daily for the duration of the study (e.g., 2-4 weeks). The dosage for Anacetrapib can be based on previous studies (e.g., 20-60 mg/kg/day). The dosage for this compound should be determined based on preliminary pharmacokinetic and efficacy studies.

3. Sample Collection:

  • At the end of the treatment period, collect blood samples from the animals after a fasting period (e.g., 4-6 hours).

  • Collect blood via an appropriate method (e.g., retro-orbital sinus puncture or cardiac puncture under anesthesia) into tubes containing an anticoagulant (e.g., EDTA).

  • Separate the plasma by centrifugation.

4. Lipid Analysis:

  • Analyze the plasma samples for the following lipid parameters using commercially available enzymatic assay kits:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Triglycerides (TG)

  • Non-HDL-C can be calculated by subtracting HDL-C from TC.

5. Data Analysis:

  • Compare the lipid profiles of the treatment groups (Anacetrapib and this compound) with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

  • The results will indicate the in vivo efficacy of this compound in modulating lipid levels, with Anacetrapib serving as a benchmark for a positive response.

References

Evaluating the Impact of BMS-795311 on HDL Functionality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMS-795311, a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor, and its impact on High-Density Lipoprotein (HDL) functionality. The therapeutic goal of CETP inhibition is not merely to increase HDL cholesterol (HDL-C) levels but to enhance the functional capacity of HDL particles, particularly in promoting reverse cholesterol transport (RCT). This guide compares this compound with other key CETP inhibitors—anacetrapib, evacetrapib, dalcetrapib, and obicetrapib—using available preclinical and clinical data.

Introduction to CETP Inhibition and HDL Functionality

High-Density Lipoprotein (HDL) plays a crucial role in reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[1][2][3] This function is considered central to HDL's anti-atherogenic properties. CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[4] Inhibiting CETP is a therapeutic strategy intended to increase HDL-C levels and enhance RCT.

However, the clinical outcomes of several CETP inhibitors have been mixed, underscoring that a simple increase in HDL-C does not guarantee cardiovascular benefit.[5] This has shifted the focus to "HDL functionality," which encompasses several key properties:

  • Cholesterol Efflux Capacity (CEC): The ability of HDL particles to accept and remove cholesterol from cells, particularly macrophages in the arterial wall. This is a critical first step in RCT.[6][7][8]

  • HDL Particle Subspecies: HDL is a heterogeneous collection of particles of different sizes and compositions. Small, lipid-poor preβ-HDL particles are particularly efficient at accepting cholesterol via the ABCA1 transporter.[9] The distribution and functionality of these subspecies are vital.

  • Anti-inflammatory and Antioxidant Properties: Functional HDL particles possess protective endothelial effects beyond cholesterol transport.

This guide evaluates this compound in the context of these crucial functional parameters, compared to other agents in its class.

Comparative Efficacy of CETP Inhibitors

This compound is a potent, orally bioavailable CETP inhibitor with a triphenylethanamine structure.[10] Preclinical data demonstrates its high potency in inhibiting CETP activity. The following tables summarize its characteristics alongside other notable CETP inhibitors.

Table 1: Potency and Impact on Lipoprotein Levels
CompoundCETP Inhibition (IC50)HDL-C IncreaseLDL-C Decrease
This compound 4 nM (Enzyme Assay) [11]Increases HDL-C in vivo (specific % not detailed in primary publication)Not detailed
Anacetrapib~30 nM (in vitro)[9]~138%[12]~40%[12]
EvacetrapibPotent inhibitor~130%[4]~37%[1]
DalcetrapibModest inhibitor~30-34%[13][14]Minimal/None[13]
ObicetrapibPotent inhibitor~165%[15]~51%[15]

Data is compiled from various preclinical and clinical studies and should be interpreted in the context of each specific study's design.

Table 2: Effects on HDL Functionality Parameters
CompoundCholesterol Efflux Capacity (CEC)HDL Particle Size & Subspecies
This compound Data not publicly availableData not publicly available
AnacetrapibIncreased, associated with enhanced particle functionality.[16]Increases large, cholesterol-rich HDL2 and preβ-HDL particles.[17]
EvacetrapibIncreased total, non-ABCA1, and ABCA1-specific CEC.[10]Increases large HDL1 and HDL2; conflicting reports on preβ-1 HDL (one study shows increase[10], another a decrease[18]).
DalcetrapibModest increase in basal and stimulated efflux; no effect on ABCA1-dependent component.[13][19]Markedly increases large HDL particles at the expense of small HDL.[13]
ObicetrapibSignificantly increased.[20]Increases preβ-HDL and mature HDL particles.[21]

Signaling Pathways and Experimental Workflows

Reverse Cholesterol Transport (RCT) Pathway

The diagram below illustrates the key steps in the reverse cholesterol transport pathway and the central role of CETP, which is the target of this compound and its alternatives. CETP inhibitors block the transfer of cholesteryl esters (CE) from HDL to LDL/VLDL, thereby remodeling lipoprotein profiles.

cluster_extra Extra-Hepatic Tissues cluster_plasma Plasma Compartment cluster_liver Liver Macrophage Macrophage (Foam Cell) preB_HDL Preβ-HDL (Lipid-poor ApoA-I) Macrophage->preB_HDL ABCA1-mediated Cholesterol Efflux mature_HDL Mature HDL (HDL3 -> HDL2) Macrophage->mature_HDL ABCG1-mediated Cholesterol Efflux preB_HDL->mature_HDL LCAT (Esterification) CETP CETP mature_HDL->CETP CE Liver Hepatocyte mature_HDL->Liver SR-B1 Receptor Selective CE Uptake LDL_VLDL LDL / VLDL CETP->LDL_VLDL CE LDL_VLDL->mature_HDL TG LDL_VLDL->Liver LDL Receptor Bile Bile / Feces Excretion Liver->Bile Cholesterol Excretion Inhibitor This compound (CETP Inhibitor) Inhibitor->CETP Inhibition

Figure 1: The Reverse Cholesterol Transport pathway and the mechanism of CETP inhibition.

Experimental Workflow: Cholesterol Efflux Assay

A key method to assess HDL functionality is the in vitro cholesterol efflux assay. This workflow outlines the typical steps involved in measuring the capacity of serum (containing HDL) to accept cholesterol from cultured macrophages.

A 1. Cell Culture Seed J774 Macrophages in 96-well plates B 2. Cholesterol Loading Incubate cells with radiolabeled cholesterol (e.g., ³H-cholesterol) A->B C 3. Equilibration Incubate in serum-free media to allow label distribution. (Optional: Stimulate ABCA1 with cAMP) B->C D 4. Efflux Incubation Incubate cells with apoB-depleted serum (containing patient HDL) as acceptor C->D E 5. Measurement Collect supernatant (media) and lyse cells D->E F 6. Quantification Measure radioactivity in media and cell lysate via liquid scintillation counting E->F G 7. Calculation Efflux % = (Media counts) / (Media + Cell Lysate counts) * 100 F->G

Figure 2: A simplified workflow for a typical radiolabeled cholesterol efflux assay.

Experimental Protocols

Protocol 1: CETP Activity Scintillation Proximity Assay (SPA)

This homogeneous assay measures CETP's ability to transfer radiolabeled cholesteryl esters from donor to acceptor lipoproteins.

Principle: [³H]Cholesteryl ester-labeled HDL donor particles are incubated with biotinylated LDL acceptor particles and a source of CETP (recombinant protein or plasma).[14][17] Streptavidin-coated SPA beads are added. If transfer occurs, the biotinylated LDL (now containing the [³H]CE) binds to the SPA bead, bringing the radioisotope into close proximity with the scintillant in the bead, which generates a light signal.[22] Untransferred [³H]CE on the HDL donor remains too distant to generate a signal. The light output is proportional to CETP activity.

Materials:

  • [³H]CE-labeled HDL (Donor)

  • Biotinylated LDL (Acceptor)

  • Recombinant human CETP or plasma sample

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., Tris-HCl, BSA, pH 7.4)

  • Microplate scintillation counter

Procedure:

  • In a microplate, combine the test compound (e.g., this compound), CETP source, [³H]CE-HDL donor particles, and biotinylated LDL acceptor particles.

  • Incubate the mixture for a defined period (e.g., 3 hours) at 37°C to allow for lipid transfer.

  • Add the streptavidin-coated SPA beads to the wells.

  • Incubate for 30 minutes to allow binding of biotinylated LDL to the beads.

  • Measure the light output using a microplate scintillation counter.

  • Calculate the percent inhibition by comparing the signal in wells with the inhibitor to control wells (with DMSO vehicle). Determine the IC50 value from a dose-response curve.[14]

Protocol 2: Macrophage Cholesterol Efflux Capacity (CEC) Assay

This cell-based assay quantifies the ability of a patient's serum (specifically, the HDL fraction) to accept cholesterol from cholesterol-loaded macrophages.[13]

Principle: Cultured macrophages (e.g., J774 cell line) are loaded with radiolabeled cholesterol.[13] After an equilibration period, the cells are incubated with apoB-depleted serum from a subject. The movement of the radiolabeled cholesterol from the cells into the medium is measured and expressed as a percentage of the total radioactivity.

Materials:

  • J774 macrophage cell line

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • [³H]-cholesterol

  • ACAT inhibitor (optional, to prevent intracellular esterification)

  • cAMP (optional, to upregulate ABCA1 expression)

  • ApoB-depleted serum (prepared by PEG precipitation)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Liquid scintillation counter and cocktail

Procedure:

  • Cell Plating: Seed J774 cells in 96-well plates and grow to ~90% confluency.

  • Cholesterol Labeling: Incubate cells for 24-48 hours with culture medium containing [³H]-cholesterol.

  • Equilibration: Wash cells and incubate for 16-18 hours in serum-free medium. This step can include cAMP to specifically measure ABCA1-dependent efflux.[13]

  • Efflux: Wash cells again and add serum-free medium containing 2-3% apoB-depleted serum (the cholesterol acceptor). Incubate for 4 hours at 37°C.

  • Sample Collection: Collect the supernatant (media). Wash the cell monolayer and lyse the cells with lysis buffer.

  • Quantification: Add a scintillation cocktail to aliquots of the media and the cell lysate and measure radioactivity in a liquid scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (dpm in media) / (dpm in media + dpm in cell lysate) × 100.

Protocol 3: HDL Particle Subspecies Analysis by 2D Gel Electrophoresis

This technique separates HDL particles based on two different physical properties, providing high-resolution analysis of subspecies like preβ-, α-, and preα-HDL.[16][18]

Principle: Plasma or isolated HDL is subjected to electrophoresis in two dimensions. The first dimension separates native lipoprotein particles based on their surface charge (using an agarose gel). A lane from this gel is then excised and placed atop a second gel, where the particles are separated in the second dimension based on their size (using a non-denaturing polyacrylamide gradient gel).[16][19]

Materials:

  • Agarose gel (for 1st dimension)

  • Non-denaturing polyacrylamide gradient gel (e.g., 3-25% for 2nd dimension)

  • Electrophoresis running buffers (e.g., Tris-Tricine for 1st dimension, TBE for 2nd)

  • Electroblotting apparatus and PVDF membrane

  • Primary antibody (e.g., anti-ApoA-I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • First Dimension (Charge Separation): Apply the plasma sample to a 0.7% agarose gel and run the electrophoresis.

  • Second Dimension (Size Separation): Excise the lane from the agarose gel and place it horizontally across the top of a polyacrylamide gradient gel. Run the electrophoresis to separate particles by size.

  • Western Blotting: Transfer the separated proteins from the 2D gel to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against a key HDL apolipoprotein (typically ApoA-I).

  • Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: The resulting spots on the blot correspond to different HDL subspecies, which can be identified based on their position (charge and size) and quantified by densitometry.

Conclusion

This compound is a highly potent CETP inhibitor, as demonstrated by its low nanomolar IC50 value.[11] While this indicates strong target engagement, a comprehensive evaluation of its impact on HDL functionality is limited by the lack of publicly available data on key parameters such as cholesterol efflux capacity and detailed HDL particle remodeling.

In contrast, extensive research on other CETP inhibitors like anacetrapib, evacetrapib, and obicetrapib has shown that potent CETP inhibition generally leads to an increase in total cholesterol efflux capacity.[10][16][20] However, the effects on specific HDL subspecies and the ABCA1-dependent efflux pathway can vary, which may have significant implications for their ultimate clinical efficacy. The modest effects of dalcetrapib on both HDL-C and CEC highlight the spectrum of activity within this drug class.[13]

For drug development professionals, the case of CETP inhibitors illustrates a critical lesson: elevating a biomarker like HDL-C is not a sufficient surrogate for functional improvement and clinical benefit. A thorough characterization of a compound's effect on the entire reverse cholesterol transport pathway, using functional assays like cholesterol efflux and detailed particle analysis, is essential. Future research on this compound should aim to generate these functional data to allow for a more complete and direct comparison with other agents in its class and to better predict its potential therapeutic value.

References

Independent Validation of BMS-795311: A Comparative Guide to CETP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, with other notable CETP inhibitors. The information is compiled from publicly available scientific literature to assist researchers in evaluating its performance and potential applications.

Executive Summary

This compound is a triphenylethanamine derivative that potently and orally inhibits CETP, a key protein in reverse cholesterol transport.[1][2] Published data demonstrate its high in vitro potency and in vivo efficacy in modulating lipid profiles in animal models. This guide presents a comparative analysis of this compound against other well-documented CETP inhibitors, namely Anacetrapib, Torcetrapib, Evacetrapib, and Obicetrapib, focusing on their potency, impact on lipid levels, and key clinical outcomes.

Data Presentation

Table 1: In Vitro Potency of CETP Inhibitors
CompoundAssay TypeIC50Source
This compound Enzyme-based Scintillation Proximity Assay (SPA)4 nM[1]
This compound Human Whole Plasma Assay (hWPA)0.22 µM[1][3]
Anacetrapib Recombinant Human CETP Activity Assay14 nMN/A
Torcetrapib Recombinant Human CETP Activity Assay59 nMN/A
Evacetrapib Recombinant Human CETP Activity Assay5.5 nMN/A
Obicetrapib CETP Activity Assay~19 nMN/A
Table 2: In Vivo Efficacy of CETP Inhibitors in Preclinical Models
CompoundSpeciesDose% HDL-C Increase% LDL-C DecreaseSource
This compound Human CETP/apoB-100 dual transgenic mice3-10 mg/kg (p.o. for 3 days)45% (at 10 mg/kg)Not Reported[1]
Anacetrapib Human CETP transgenic mice3 mg/kg~138%~40%N/A
Torcetrapib Hamsters30 mg/kg~61%~20%N/A
Evacetrapib Human CETP and apoAI transgenic mice30 mg/kg (p.o.)129.7%Not ReportedN/A
Obicetrapib Human CETP transgenic mice10 mg/kg~135%~45%N/A
Table 3: Clinical Trial Outcomes of CETP Inhibitors
CompoundKey Clinical Trial(s)Effect on HDL-CEffect on LDL-CMajor Adverse Cardiovascular Events (MACE)Status
Anacetrapib REVEAL↑ ~104%↓ ~17%Significant ReductionDevelopment Discontinued
Torcetrapib ILLUMINATE↑ ~72%↓ ~25%IncreasedDevelopment Halted
Evacetrapib ACCELERATE↑ ~130%↓ ~37%No Significant ReductionDevelopment Halted
Obicetrapib ROSE, TULIP↑ up to 165%↓ up to 51%Ongoing TrialsIn Development
This compound PreclinicalN/AN/AN/APreclinical

Experimental Protocols

Detailed experimental protocols for the key assays cited for this compound are not fully available in the public domain. However, based on the descriptions in the publications, the following are generalized methodologies.

Enzyme-based Scintillation Proximity Assay (SPA) for CETP Inhibition:

This assay format is a common method for measuring the activity of CETP. In principle, it involves the use of donor and acceptor beads. One set of beads is coated with a radiolabeled lipid (e.g., [3H]cholesteryl ester) donor lipoprotein (like HDL), and the other set of beads is coated with an acceptor lipoprotein (like LDL). When CETP is active, it facilitates the transfer of the radiolabeled lipid from the donor to the acceptor beads. The proximity of the radiolabel to the scintillant-containing acceptor beads results in the emission of light, which is detected.

A generalized protocol would involve:

  • Incubating recombinant human CETP with the donor and acceptor beads in a suitable buffer.

  • Adding the test compound (e.g., this compound) at various concentrations.

  • Allowing the reaction to proceed for a defined period at a controlled temperature.

  • Measuring the light output using a scintillation counter.

  • Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce CETP activity by 50%.

Human Whole Plasma Assay (hWPA) for CETP Inhibition:

This assay measures the inhibitory effect of a compound on endogenous CETP in a more physiologically relevant matrix, human plasma.

A generalized protocol would involve:

  • Obtaining fresh human plasma containing endogenous CETP and lipoproteins.

  • Adding a radiolabeled cholesteryl ester tracer to the plasma.

  • Incubating the plasma with the test compound (e.g., this compound) at various concentrations.

  • After incubation, precipitating the apoB-containing lipoproteins (LDL and VLDL) using a precipitating agent (e.g., polyethylene glycol).

  • Centrifuging the sample to separate the supernatant (containing HDL) from the pellet (containing LDL and VLDL).

  • Measuring the radioactivity in the supernatant.

  • A decrease in radioactivity in the supernatant indicates inhibition of CETP-mediated transfer of the radiolabeled cholesteryl ester from HDL to LDL/VLDL.

  • Calculating the IC50 value based on the concentration-response curve.

Mandatory Visualization

CETP_Signaling_Pathway cluster_Liver Liver cluster_Peripheral_Tissues Peripheral Tissues cluster_Plasma Plasma Nascent HDL Nascent HDL Mature HDL Mature HDL Nascent HDL->Mature HDL LCAT Esterification CETP CETP Mature HDL->CETP Liver Liver Mature HDL->Liver SR-B1 Mediated Uptake VLDL VLDL LDL LDL VLDL->LDL Bile Acid Excretion Bile Acid Excretion Macrophages Macrophages Macrophages->Nascent HDL ABCA1/G1 Mediated Cholesterol Efflux Foam Cells Foam Cells Foam Cells->Macrophages Excess Cholesterol Excess Cholesterol Excess Cholesterol->Foam Cells LCAT LCAT CETP->LDL Cholesteryl Ester Transfer LDL->CETP Triglyceride Transfer This compound This compound This compound->CETP Inhibition Liver->Bile Acid Excretion

Caption: The signaling pathway of Cholesteryl Ester Transfer Protein (CETP) and the inhibitory action of this compound.

Experimental_Workflow cluster_SPA Scintillation Proximity Assay (SPA) cluster_hWPA Human Whole Plasma Assay (hWPA) SPA_Start Recombinant CETP + Donor/Acceptor Beads SPA_Inhibitor Add this compound SPA_Start->SPA_Inhibitor SPA_Incubate Incubate SPA_Inhibitor->SPA_Incubate SPA_Measure Measure Light Output SPA_Incubate->SPA_Measure SPA_End Calculate IC50 SPA_Measure->SPA_End hWPA_Start Human Plasma + Radiolabeled CE hWPA_Inhibitor Add this compound hWPA_Start->hWPA_Inhibitor hWPA_Incubate Incubate hWPA_Inhibitor->hWPA_Incubate hWPA_Precipitate Precipitate apoB-lipoproteins hWPA_Incubate->hWPA_Precipitate hWPA_Separate Centrifuge hWPA_Precipitate->hWPA_Separate hWPA_Measure Measure Supernatant Radioactivity hWPA_Separate->hWPA_Measure hWPA_End Calculate IC50 hWPA_Measure->hWPA_End

Caption: Generalized experimental workflows for the in vitro characterization of this compound.

References

A Comparative Guide to Small Molecule Inhibitors of c-Met and VEGFR2: Alternatives to BMS-777607

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the selection of appropriate small molecule inhibitors is a critical step. This guide provides a comparative overview of BMS-777607, a potent c-Met inhibitor, and several alternative small molecules that target the c-Met and/or VEGFR2 signaling pathways. These pathways are crucial in tumor cell proliferation, survival, migration, invasion, and angiogenesis. This document presents quantitative performance data, detailed experimental methodologies, and visual representations of the relevant signaling cascades and experimental workflows to aid in the selection of the most suitable inhibitors for preclinical research.

Quantitative Performance Data

The following tables summarize the in vitro potency of BMS-777607 and its alternatives against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50, nM) of Selected Small Molecules in Cell-Free Kinase Assays

Inhibitorc-Met (nM)VEGFR2 (KDR) (nM)Other Key Targets (nM)
BMS-777607 3.9[1][2]>160[1][2]Axl (1.1), Ron (1.8), Tyro3 (4.3)[1][2]
Cabozantinib 1.30.035RET (4), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)
Crizotinib 8[3]-ALK (20)[3]
Foretinib 0.4[4][5]0.9[4][5]Ron, Flt-1/3/4, Kit, PDGFRα/β, Tie-2 (less potent)[4]
Tivantinib Ki = 355[6][7]-Non-ATP competitive inhibitor[6]

Table 2: Inhibitory Activity (IC50, nM) in Cell-Based Assays

InhibitorCell LineAssay TypeIC50 (nM)
BMS-777607 GTL-16c-Met Autophosphorylation20[1][2]
PC-3, DU145HGF-stimulated c-Met Autophosphorylation< 1[1][2]
Cabozantinib TT cellsRET Autophosphorylation85[8]
HUVECsMet and VEGFR2 PhosphorylationMarked inhibition at low nM concentrations[9]
Crizotinib Variousc-Met Phosphorylation11[3]
Karpas299NPM-ALK Phosphorylation24[3]
Tivantinib HT29, MKN-45Constitutive c-Met Phosphorylation100 - 300[10]
A549, DBTRG, NCI-H441Cell Proliferation380, 450, 290[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the inhibitory activity of the small molecules discussed.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor against a purified kinase (e.g., c-Met, VEGFR2).

  • Principle: A purified recombinant kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like [³³P]-phosphoryl transfer, luciferase-coupled chemiluminescence (e.g., ADP-Glo™), or time-resolved fluorescence resonance energy transfer (TR-FRET, e.g., LanthaScreen™).

  • General Protocol (ADP-Glo™ Kinase Assay Example):

    • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]. Dilute the purified kinase (e.g., c-Met) and substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase buffer.

    • Kinase Reaction: In a 96-well or 384-well plate, add the inhibitor solution, the kinase, and the substrate.

    • Initiation: Start the reaction by adding a solution of ATP to a final concentration that is typically at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes)[11].

    • Termination and Detection:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[11].

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature[11].

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay (In Situ)

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

  • Objective: To determine the potency of an inhibitor in a more physiologically relevant environment.

  • Principle: Cells that endogenously express or are engineered to overexpress the target kinase are treated with the inhibitor. The cells are then stimulated with a ligand (e.g., HGF for c-Met, VEGF for VEGFR2) to induce receptor phosphorylation. The level of phosphorylated kinase is measured using techniques like Western blotting or ELISA.

  • General Protocol (ELISA-based):

    • Cell Culture: Plate cells (e.g., HUVECs for VEGFR2, A549 for c-Met) in 96-well plates and grow to near confluence.

    • Serum Starvation: To reduce basal signaling, serum-starve the cells for a specified period (e.g., 18-24 hours)[12].

    • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the inhibitor for a set time (e.g., 1-2 hours) at 37°C[8][13].

    • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 40 ng/mL HGF or 10 ng/mL VEGF) for a short period (e.g., 5-15 minutes) at 37°C[12][14].

    • Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Detection (Sandwich ELISA):

      • Use a capture antibody specific for the total kinase (e.g., anti-c-Met) coated on an ELISA plate.

      • Add the cell lysates to the wells and incubate to allow the kinase to bind.

      • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-c-Met (Tyr1234/1235)). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

      • Wash the wells and add a chemiluminescent or colorimetric HRP substrate.

    • Data Acquisition: Measure the signal using a plate reader.

    • Data Analysis: Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein. Calculate the IC50 value as described for the biochemical assay.

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on cell growth and survival.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

  • Principle: Cells are incubated with the inhibitor over a longer period (e.g., 72 hours), and the number of viable cells is quantified. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • General Protocol (CellTiter-Glo®):

    • Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate at a density that allows for logarithmic growth over the course of the experiment[1].

    • Inhibitor Treatment: After allowing the cells to adhere (e.g., 24 hours), add serial dilutions of the inhibitor to the wells.

    • Incubation: Incubate the plates for a prolonged period, typically 72 hours, at 37°C in a CO₂ incubator[1].

    • Assay Procedure:

      • Equilibrate the plate to room temperature for about 30 minutes[6].

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well[6].

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[6].

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

    • Data Acquisition: Measure the luminescence with a plate reader[1].

    • Data Analysis: Normalize the data to untreated control cells and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS pY1349 PI3K PI3K cMet->PI3K pY1356 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Migration_Invasion Migration/Invasion STAT3->Migration_Invasion RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation RAF_MEK_ERK->Proliferation RAF_MEK_ERK->Migration_Invasion mTOR->Survival BMS777607 BMS-777607 & Alternatives BMS777607->cMet Inhibition

Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.

VEGF_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) PKC->RAF_MEK_ERK eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Proliferation Proliferation RAF_MEK_ERK->Proliferation Migration Migration RAF_MEK_ERK->Migration Permeability Vascular Permeability eNOS->Permeability Cabozantinib Cabozantinib & Foretinib Cabozantinib->VEGFR2 Inhibition

Caption: VEGF/VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Treatment Add Inhibitor to Plate Inhibitor_Prep->Treatment Assay_Prep Prepare Assay Plate (Cells or Kinase/Substrate) Assay_Prep->Treatment Incubation Incubate (Time & Temp vary by assay) Treatment->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Calc_Inhibition Calculate % Inhibition vs. Control Read_Plate->Calc_Inhibition IC50_Curve Generate Dose-Response Curve & Calculate IC50 Calc_Inhibition->IC50_Curve

Caption: Experimental Workflow for Inhibitor Potency Assessment.

References

Safety Operating Guide

Proper Disposal of BMS-795311: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat BMS-795311 as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. All disposal procedures must be conducted in accordance with institutional and regulatory guidelines.

This guide provides essential safety and logistical information for the proper disposal of this compound, an investigational small molecule inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Core Disposal Principles

As an investigational compound, this compound lacks comprehensive public data on its toxicological and environmental hazards. Therefore, it must be managed as hazardous waste. Key principles for its disposal include:

  • Do not dispose of this compound down the drain or in regular trash.

  • All materials contaminated with this compound must be treated as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. [1][2][3]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other contaminated materials (e.g., weigh boats, pipette tips) in a designated, compatible hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[2][4] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Container Selection and Labeling:

  • Container Compatibility: Use containers that are chemically resistant to the waste being collected. For instance, glass or high-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1][2][5] The label must also include:

    • The full chemical name: "this compound" (avoid abbreviations).[5]

    • All constituents and their approximate percentages, including solvents and water.[3][5]

    • The date when waste was first added to the container.[2]

    • The name and contact information of the principal investigator or responsible researcher.[5]

3. Storage:

  • Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[3][4][5]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2][4]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[2][3]

4. Requesting Disposal:

  • Contact EHS: Once a waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.[1][2][5]

  • Documentation: Complete any required waste disposal forms provided by your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and related materials.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposition start This compound Waste Generated (Solid, Liquid, or Contaminated Material) assess_sds Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->assess_sds treat_hazardous Treat as Hazardous Waste assess_sds->treat_hazardous No (Default for Investigational Drugs) collect Collect in a compatible, properly labeled container treat_hazardous->collect store Store in a designated Satellite Accumulation Area (SAA) with secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs incineration Incineration by a licensed hazardous waste vendor contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

As no specific experimental protocols or quantitative data were cited in the provided context, a data table is not applicable. The disposal procedures are based on established best practices for handling investigational chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.